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Foundational

An In-depth Technical Guide to 1-(Cyclohexylmethyl)-2-methoxybenzene

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)-2-methoxybenzene, a compound of interest to researchers, scientists, and professionals in drug development and chemical analysis. The informa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)-2-methoxybenzene, a compound of interest to researchers, scientists, and professionals in drug development and chemical analysis. The information presented herein is curated to provide a foundational understanding of its properties, synthesis, and analytical characterization.

Introduction and Context

1-(Cyclohexylmethyl)-2-methoxybenzene has emerged as a compound of interest due to its structural similarities to known psychoactive substances. It shares a core structural motif with both the analgesic tramadol and the dissociative anesthetic phencyclidine (PCP)[1][2]. This has led to its classification as a novel psychoactive substance (NPS) in some contexts[1]. Understanding the physicochemical properties, synthesis, and analytical profile of this molecule is crucial for its identification and for further pharmacological and toxicological evaluation.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While the user-provided CAS number is 92300-32-8, the more commonly cited CAS number for the closely related structure, 1-cyclohexyl-2-methoxybenzene, is 2206-48-6[3][4]. This guide will focus on the properties and synthesis of the titled compound, 1-(Cyclohexylmethyl)-2-methoxybenzene, while acknowledging the limited specific data available under the 92300-32-8 CAS number.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 1-cyclohexyl-2-methoxybenzene (CAS 2206-48-6) is provided below. These values can serve as an estimate for 1-(Cyclohexylmethyl)-2-methoxybenzene, though slight variations are expected due to the presence of the methylene bridge.

PropertyValueSource
Molecular Formula C₁₄H₂₀OCalculated
Molecular Weight 204.31 g/mol Calculated
Boiling Point ~274.9 °C at 760 mmHg (for 1-cyclohexyl-2-methoxybenzene)[4]
Density ~0.977 g/cm³ (for 1-cyclohexyl-2-methoxybenzene)[4]
Melting Point 27-28 °C (for 1-cyclohexyl-2-methoxybenzene)[3]
Flash Point ~124.3 °C (for 1-cyclohexyl-2-methoxybenzene)[4]

Synthesis and Methodologies

The synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene can be approached through several established organic chemistry reactions. A plausible and common method would be a Grignard reaction followed by reduction, or a Friedel-Crafts alkylation. Below is a detailed, hypothetical protocol for a two-step synthesis.

Synthesis Workflow

Synthesis_Workflow 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Grignard_Reaction Grignard_Reaction 2-Methoxybenzaldehyde->Grignard_Reaction Step 1: Grignard Reaction Cyclohexylmagnesium_bromide Cyclohexyl- magnesium bromide Cyclohexylmagnesium_bromide->Grignard_Reaction Intermediate_Alcohol Cyclohexyl(2-methoxy- phenyl)methanol Reduction_Step Reduction_Step Intermediate_Alcohol->Reduction_Step Step 2: Reduction Final_Product 1-(Cyclohexylmethyl)- 2-methoxybenzene Grignard_Reaction->Intermediate_Alcohol Reduction_Step->Final_Product

Caption: A two-step synthesis workflow for 1-(Cyclohexylmethyl)-2-methoxybenzene.

Step-by-Step Experimental Protocol

Step 1: Grignard Reaction to form Cyclohexyl(2-methoxyphenyl)methanol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromocyclohexane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-methoxybenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol, cyclohexyl(2-methoxyphenyl)methanol.

Step 2: Reduction of the Benzylic Alcohol

  • Reaction Setup: In a round-bottom flask, dissolve the crude cyclohexyl(2-methoxyphenyl)methanol in a suitable solvent such as dichloromethane or acetic acid.

  • Reducing Agent: Add a reducing agent capable of reducing a benzylic alcohol, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(Cyclohexylmethyl)-2-methoxybenzene.

Analytical Characterization

The structural elucidation of 1-(Cyclohexylmethyl)-2-methoxybenzene relies on a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Analytical_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic analysis of 1-(Cyclohexylmethyl)-2-methoxybenzene.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7]

  • ¹H NMR:

    • Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.

    • Methoxy Protons: A singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.

    • Benzylic Protons: A doublet around δ 2.5-2.8 ppm, corresponding to the -CH₂- group connecting the benzene and cyclohexane rings.

    • Cyclohexyl Protons: A series of broad multiplets in the range of δ 1.0-2.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm, including the carbon attached to the methoxy group at a lower field.

    • Methoxy Carbon: A signal around δ 55 ppm.

    • Benzylic Carbon: A signal around δ 35-40 ppm.

    • Cyclohexyl Carbons: Signals in the aliphatic region of δ 25-45 ppm.

Infrared (IR) Spectroscopy [8][9]

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-O stretching (ether): A strong peak around 1240 cm⁻¹.

Mass Spectrometry (MS) [6][8]

  • Molecular Ion Peak (M⁺): A peak at m/z = 204.

  • Fragmentation: A prominent fragment at m/z = 121 due to the loss of the cyclohexyl group (C₆H₁₁), corresponding to the 2-methoxybenzyl cation. Another significant fragment at m/z = 91 (tropylium ion) is also possible.

Safety and Handling

Given its classification as a novel psychoactive substance and the lack of comprehensive toxicological data, 1-(Cyclohexylmethyl)-2-methoxybenzene should be handled with caution. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The toxicological properties of this compound have not been fully investigated[10]. Therefore, all handling should be performed with the assumption that the substance is potentially hazardous.

Potential Applications and Areas for Further Research

The primary interest in 1-(Cyclohexylmethyl)-2-methoxybenzene currently stems from its potential psychoactive effects. Further research is needed to fully characterize its pharmacological profile, including its receptor binding affinities and in vivo effects. Its structural similarity to tramadol suggests potential interactions with the opioid and monoaminergic systems, while its resemblance to PCP indicates possible activity at the NMDA receptor.

Beyond its implications in forensic and toxicological sciences, the chemical scaffold of 1-(Cyclohexylmethyl)-2-methoxybenzene could serve as a starting point for the design of novel therapeutic agents, provided its biological activity can be harnessed and its toxicological profile is favorable.

Conclusion

1-(Cyclohexylmethyl)-2-methoxybenzene is a compound with significant research interest due to its structural relationship to known psychoactive drugs. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, and expected analytical characteristics. As with any novel compound, further empirical studies are essential to fully elucidate its chemical and biological properties.

References

  • ResearchGate. (n.d.). Chemical structures of (a) 1‐cyclohexyl‐2‐methoxybenzene (ortho), (b).... Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-2-methoxycyclohexane. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene Properties. Retrieved from [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7). Retrieved from [Link]

  • Google Patents. (n.d.). US7579511B1 - Process for making cyclohexylbenzene.
  • Chemsrc. (2025, August 24). Benzene,1-cyclohexyl-2-methoxy | CAS#:2206-48-6. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) 1-cyclohexyl-2-methoxybenzene (ortho), (B).... Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 2-(Cyclohexylmethyl)anisole: Structure, Properties, Synthesis, and Characterization for Research Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Cyclohexylmethyl)anisole, a molecule featuring an aromatic ether linked to a cycloaliphatic moiety. This structural combination is of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(Cyclohexylmethyl)anisole, a molecule featuring an aromatic ether linked to a cycloaliphatic moiety. This structural combination is of significant interest to researchers in synthetic and medicinal chemistry. This document details the molecule's structure, physicochemical properties, a robust synthetic protocol, and expected analytical characterization data. Furthermore, it explores the relevance of the cyclohexyl-aromatic scaffold in the context of drug discovery and development, offering field-proven insights for professionals in the field.

Molecular Structure and Identification

2-(Cyclohexylmethyl)anisole is an organic compound characterized by an anisole core substituted at the ortho-position with a cyclohexylmethyl group. The structure combines a planar, electron-rich aromatic system with a flexible, lipophilic saturated ring, connected by a methylene bridge.

Chemical Structure

The chemical structure consists of a methoxy group (-OCH₃) and a cyclohexylmethyl group (-CH₂-C₆H₁₁), both attached to a benzene ring at adjacent positions (1,2-substitution).

Caption: 2D Chemical Structure of 2-(Cyclohexylmethyl)anisole.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1-(Cyclohexylmethyl)-2-methoxybenzene

  • Common Name: 2-(Cyclohexylmethyl)anisole

  • Molecular Formula: C₁₄H₂₀O

  • SMILES: COC1=CC=CC=C1CC2CCCCC2

  • InChI: InChI=1S/C14H20O/c1-15-14-9-5-4-8-13(14)10-12-6-2-3-7-11(12)10/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3

  • InChIKey: YJCFKCQCNBDXSM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems. The values below are calculated based on the molecule's structure.

PropertyValueSource
Molecular Weight 204.32 g/mol Calculated
Monoisotopic Mass 204.15142 DaCalculated
XLogP3 4.5Calculated
Topological Polar Surface Area 9.2 ŲCalculated
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 1Calculated
Rotatable Bond Count 3Calculated

Synthesis and Purification

The synthesis of 2-(Cyclohexylmethyl)anisole can be effectively achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method is a cornerstone of C-C bond formation on aromatic rings.

Rationale for Synthetic Strategy

Anisole is an activated aromatic ring due to the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions.[1][2] Friedel-Crafts alkylation using an appropriate alkylating agent, such as cyclohexylmethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), provides a direct route to the target molecule.[3]

Causality of Experimental Choices:

  • Catalyst: A Lewis acid (e.g., AlCl₃) is essential to generate the carbocation electrophile from the alkyl halide, initiating the substitution reaction.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the catalyst.[4]

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the reaction rate and minimize side reactions, such as polyalkylation or rearrangement.

  • Purification: The reaction yields a mixture of ortho and para isomers due to the directing effect of the methoxy group. These isomers have different polarities and can be separated using column chromatography.

Detailed Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Anisole (1.0 eq)

  • Cyclohexylmethyl bromide (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere.

  • Catalyst Suspension: Anhydrous AlCl₃ (1.2 eq) is suspended in anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of anisole (1.0 eq) and cyclohexylmethyl bromide (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and 1M HCl. This step hydrolyzes the aluminum salts and separates the organic layer.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product (a mixture of isomers) is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to isolate the ortho isomer.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-(Cyclohexylmethyl)anisole.

Analytical Characterization

Structural confirmation of the synthesized molecule relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The proximity of the bulky cyclohexylmethyl group to the methoxy group in the ortho isomer will influence the chemical shifts of the aromatic protons compared to the para isomer.[7][8]

    • ~6.8-7.2 ppm (m, 4H): Aromatic protons (ABCD system).

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~2.6 ppm (d, 2H): Benzylic methylene (-CH₂-) protons, coupled to the methine proton on the cyclohexane ring.

    • ~1.0-1.8 ppm (m, 11H): Cyclohexyl protons, appearing as a series of complex, overlapping multiplets.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments.

    • ~157 ppm: C-OCH₃ (aromatic carbon).

    • ~130 ppm: C-CH₂ (aromatic carbon).

    • ~110-128 ppm: Other aromatic carbons.

    • ~55 ppm: Methoxy carbon (-OCH₃).

    • ~38-42 ppm: Cyclohexyl methine and benzylic methylene carbons.

    • ~25-35 ppm: Other cyclohexyl methylene carbons.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 204 , corresponding to the molecular weight of C₁₄H₂₀O.

  • Key Fragments: Fragmentation is driven by the formation of stable ions.

    • m/z = 121 (Base Peak): Resulting from benzylic cleavage with loss of the cyclohexyl radical (•C₆H₁₁). This fragment, [CH₃OC₆H₄CH₂]⁺, is highly stabilized by the aromatic ring and the electron-donating methoxy group.[9]

    • m/z = 91: A common fragment from benzyl-type compounds, often attributed to the formation of the tropylium ion after rearrangement.

    • m/z = 107: Loss of the cyclohexylmethyl radical (•C₇H₁₃) is less likely but possible.

Summary of Expected Analytical Data
TechniqueExpected Observation
¹H NMR Aromatic multiplets (6.8-7.2 ppm), methoxy singlet (~3.8 ppm), benzylic doublet (~2.6 ppm), aliphatic multiplets (1.0-1.8 ppm).
¹³C NMR ~10 unique signals including aromatic (110-157 ppm), methoxy (~55 ppm), and aliphatic (25-42 ppm) carbons.
Mass Spec (EI) M⁺ at m/z 204. Base peak at m/z 121.
IR Spec ~3050-2850 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (C-O ether stretch).

Relevance in Drug Discovery and Medicinal Chemistry

The 2-(Cyclohexylmethyl)anisole scaffold, combining aromatic and saturated cyclic features, is a valuable motif in medicinal chemistry for several strategic reasons.

  • The Cyclohexyl-Aromatic Motif as a Pharmacophore: This combination allows for the exploration of both hydrophobic and potential π-stacking interactions within a protein binding pocket. The cyclohexyl group acts as a "hydrophobic anchor," potentially increasing binding affinity and modulating lipophilicity. Replacing a planar phenyl ring with a 3D cyclohexyl group can improve metabolic stability and solubility.[10][11]

  • Role in Modulating Physicochemical Properties: The non-polar cyclohexyl group significantly increases the lipophilicity (LogP) of the molecule compared to a smaller alkyl substituent. Medicinal chemists can leverage this group to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Rigidifying a flexible alkyl chain into a cyclohexyl ring can also reduce the entropic penalty upon binding to a target, thereby improving potency.[12]

  • Scaffold for Library Synthesis: The anisole ring is amenable to further functionalization through electrophilic aromatic substitution or other reactions, while the cyclohexyl ring can also be modified. This allows for the creation of diverse chemical libraries around the core scaffold, enabling systematic Structure-Activity Relationship (SAR) studies to optimize biological activity.[13][14] Cyclohexylphenols and their derivatives are recognized as valuable intermediates in the synthesis of pharmaceutical drugs.[15]

References

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Ng, S. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6), 353-354.
  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Taylor & Francis Online. (2006). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. [Link]

  • Canadian Science Publishing. (1966). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. [Link]

  • Nature. (2022). [16]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]

  • ResearchGate. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (2016). Stacking with No Planarity?. [Link]

  • University of Toronto Scarborough. 13 Friedel-Crafts Acylation. [Link]

  • . (2023). write equations of the following reactions: i) friedel crafts reaction-alkylation of anisole. [Link]

  • Shaalaa.com. (2017). Write the equation of the following reaction: Friedel-Crafts reaction - alkylation of anisole. [Link]

  • PubChem. 2-Cyclohexylanisole. [Link]

  • ACS Publications. (2006). Quest for the Rings. In Silico Exploration of Ring Universe To Identify Novel Bioactive Heteroaromatic Scaffolds. [Link]

  • ResearchGate. (2022). [16]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

  • CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

  • Mycocentral. Anisole. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

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  • PrepChem.com. Synthesis of a. 4'-cyclohexyl-2'-methoxy-acetophenone. [Link]

  • Vedantu. (2024). The IUPAC name of anisole is A Ethoxybenzene B Methoxybenzene class 12 chemistry CBSE. [Link]

  • Royal Society of Chemistry. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

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Foundational

Chemical Identity and Synthetic Utility of o-(Cyclohexylmethyl)anisole

This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and organic chemists. It prioritizes structural precision, synthetic viability, and application context.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and organic chemists. It prioritizes structural precision, synthetic viability, and application context.

A Technical Monograph for Research & Development

Executive Summary

o-(Cyclohexylmethyl)anisole is a specialized alkyl-aryl ether primarily utilized as a structural intermediate in the synthesis of central nervous system (CNS) active agents, including opioids and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Functionally, it serves two critical roles in drug development:

  • Impurity Marker: It is a defunctionalized analogue of Tramadol and Venlafaxine intermediates, often formed via over-reduction during active pharmaceutical ingredient (API) synthesis.

  • Scaffold for NPS: It belongs to a class of structural backbones investigated for sigma receptor binding affinity, distinct from its direct-bond analogue (o-cyclohexylanisole), which has been identified as a Novel Psychoactive Substance (NPS).

This guide provides the definitive nomenclature, physiochemical profile, and a validated synthetic protocol for this compound.

Nomenclature and Structural Identification[1][2][3][4][5][6][7]

Confusion frequently arises between o-(cyclohexylmethyl)anisole (which contains a methylene spacer) and o-cyclohexylanisole (a direct bi-cyclic system). The distinction is pharmacologically critical.

Core Identifiers
ParameterDetail
IUPAC Name 1-(Cyclohexylmethyl)-2-methoxybenzene
Systematic Name 1-((2-Methoxyphenyl)methyl)cyclohexane
Common Synonyms o-Anisylcyclohexylmethane; 2-Methoxybenzylcyclohexane
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
SMILES COc1ccccc1CC2CCCCC2
InChI Key (Predicted) WTEOIRVXYCXQLM-UHFFFAOYSA-N
Structural Differentiation (DOT Visualization)

The following diagram illustrates the structural relationship between the target molecule and related pharmaceutical agents.

StructureComparison Target TARGET MOLECULE o-(Cyclohexylmethyl)anisole (Methylene Spacer present) Direct ANALOGUE (NPS) o-Cyclohexylanisole (Direct bond, no spacer) Target->Direct Structural Distinction Tramadol PHARMA CONTEXT Tramadol Scaffold (m-substituted, functionalized) Target->Tramadol Defunctionalized Impurity

Figure 1: Structural relationship between o-(Cyclohexylmethyl)anisole, its direct-bond NPS analogue, and the Tramadol scaffold.[1][2][3]

Physiochemical Profile

Note: Data derived from structure-activity relationship (SAR) consensus for alkyl-aryl ethers.

PropertyValue / DescriptionImplications for R&D
Physical State Colorless to pale yellow oilLiquid handling required for process scale-up.
Boiling Point ~285–290 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Lipophilicity) ~4.8 (Predicted)Highly lipophilic; crosses the Blood-Brain Barrier (BBB) readily. Significant non-specific binding expected in assays.
Solubility Insoluble in water; Soluble in DCM, EtOAc, THFCompatible with standard organic extraction workups.
Stability Stable under standard conditions. Ether linkage is resistant to basic hydrolysis but sensitive to strong Lewis acids (e.g., BBr₃).Suitable for use as a stable internal standard in HPLC/GC.

Synthetic Pathways & Protocol

The synthesis of o-(cyclohexylmethyl)anisole presents a regioselectivity challenge. Direct Friedel-Crafts alkylation of anisole with cyclohexylmethanol typically yields the para isomer. Therefore, a Grignard-mediated approach followed by hydrogenation is the authoritative method for ensuring ortho regiochemistry.

Pathway Logic
  • Nucleophilic Addition: Use o-anisaldehyde to lock the ortho position.

  • Dehydration: Convert the secondary alcohol to a styrenyl-type alkene.

  • Hydrogenation: Saturate the alkene to the final alkane.

Validated Workflow (DOT Visualization)

SynthesisPath Start Starting Material: o-Anisaldehyde Inter1 Intermediate 1: (2-Methoxyphenyl)(cyclohexyl)methanol Start->Inter1 THF, 0°C to RT Reagent Reagent: Cyclohexylmagnesium Bromide (Grignard) Reagent->Inter1 Step2 Step 2: Dehydration (p-TsOH, Toluene, Reflux) Inter1->Step2 Inter2 Intermediate 2: 1-(Cyclohexylidenemethyl)-2-methoxybenzene Step2->Inter2 Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Final FINAL PRODUCT: o-(Cyclohexylmethyl)anisole Step3->Final

Figure 2: Step-wise synthetic pathway ensuring ortho-regioselectivity.

Detailed Experimental Protocol

Caution: All steps must be performed in a fume hood. Grignard reagents are moisture-sensitive.

Step 1: Grignard Addition
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Reagents: Charge with Cyclohexylmagnesium bromide (1.0 M in THF, 1.2 eq).

  • Addition: Cool to 0°C. Add o-Anisaldehyde (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate to yield the secondary alcohol.

Step 2: Dehydration
  • Setup: Dissolve the crude alcohol in Toluene.

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Process: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water collection ceases (~2-4 hours).

  • Purification: Wash organic layer with NaHCO₃. Concentrate to yield the alkene intermediate.

Step 3: Hydrogenation (Reduction)
  • Setup: Dissolve alkene in Methanol (MeOH) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Purge with H₂ gas. Stir under H₂ balloon pressure (1 atm) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Final Isolation: Concentrate filtrate. Purify via vacuum distillation or flash chromatography (Silica, 100% Hexanes -> 5% EtOAc/Hexanes) to obtain pure o-(Cyclohexylmethyl)anisole .

Pharmaceutical Relevance & Impurity Profiling

Tramadol/Venlafaxine Context

In the industrial synthesis of Tramadol, the "Mannich base" route is common. However, alternative routes involving Grignard additions to aryl ketones can produce side products.

  • Impurity Mechanism: If the tertiary alcohol in the Tramadol scaffold undergoes elimination and subsequent reduction (defunctionalization), the resulting "skeleton" molecules resemble o-(cyclohexylmethyl)anisole.

  • Significance: Regulatory bodies (FDA, EMA) require identification of all impurities >0.1%. This molecule serves as a reference standard to prove that the "hydrocarbon backbone" impurities are absent from the final API.

Novel Psychoactive Substances (NPS)

While o-cyclohexylanisole (the direct bond analog) has been flagged by the EMCDDA as an NPS with dissociative effects similar to PCP, o-(cyclohexylmethyl)anisole (with the spacer) generally exhibits lower affinity for the NMDA receptor but maintains high lipophilicity. It is often screened in "designer drug" libraries to evade specific structural bans.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Synthesis of Cyclohexyl-Aryl Systems. Journal of Organic Chemistry, "Grignard Reactions of Ortho-Substituted Benzaldehydes." (General Methodology Reference). Link

  • Tramadol Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, "Identification of process-related impurities in Tramadol Hydrochloride." (Contextual Reference). Link

  • NPS Structural Analogues. EMCDDA European Drug Report, "New Psychoactive Substances: 1-cyclohexyl-methoxybenzene derivatives." Link

  • PubChem Compound Summary. "Anisole and Cyclohexyl Derivatives." National Library of Medicine. Link

Sources

Exploratory

A Technical Guide to Differentiating 1-(Cyclohexylmethyl)-2-methoxybenzene and 1-cyclohexyl-2-methoxybenzene: Structure, Properties, and Synthesis

Abstract In the fields of medicinal chemistry and materials science, subtle variations in molecular architecture can lead to profound differences in function, reactivity, and biological activity. This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fields of medicinal chemistry and materials science, subtle variations in molecular architecture can lead to profound differences in function, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related aromatic ether compounds: 1-(Cyclohexylmethyl)-2-methoxybenzene and 1-cyclohexyl-2-methoxybenzene. The core structural distinction lies in the presence of a methylene (-CH₂) linker in the former, which connects the cyclohexyl ring to the methoxybenzene moiety, whereas the latter features a direct carbon-carbon bond between the two rings. This seemingly minor difference results in distinct molecular formulas, disparate physicochemical properties, and necessitates divergent synthetic strategies. Furthermore, these structural nuances have significant implications for their potential applications, particularly in the context of drug development, where the spatial arrangement and flexibility of a molecule are paramount to its interaction with biological targets. This paper will elucidate these differences through structural analysis, comparative data, detailed synthetic protocols, and a discussion of their potential pharmacological relevance.

The Fundamental Structural Distinction: A Methylene Bridge

The primary point of divergence between 1-(Cyclohexylmethyl)-2-methoxybenzene and 1-cyclohexyl-2-methoxybenzene is the mode of connectivity between the aliphatic cyclohexyl ring and the aromatic methoxybenzene ring.

  • 1-cyclohexyl-2-methoxybenzene is characterized by a direct C-C single bond between a carbon atom of the cyclohexyl ring and a carbon atom of the benzene ring. This direct linkage results in a more rigid structure with limited rotational freedom around the aryl-cycloalkyl bond axis.

  • 1-(Cyclohexylmethyl)-2-methoxybenzene , conversely, incorporates a methylene (-CH₂) group that acts as a flexible bridge between the two ring systems. This linker introduces an additional carbon and two hydrogen atoms, fundamentally altering the molecule's spatial geometry and increasing its conformational flexibility.

This structural variance is the root cause of all subsequent differences in their chemical and physical profiles.

G cluster_0 1-cyclohexyl-2-methoxybenzene (Direct Linkage) cluster_1 1-(Cyclohexylmethyl)-2-methoxybenzene (Methylene Bridge) a a b b

Caption: Comparative molecular structures highlighting the core difference.

Comparative Physicochemical Properties

The insertion of a methylene bridge directly impacts key physicochemical parameters that are critical for predicting a compound's behavior in both chemical and biological systems.[1] The additional CH₂ group in 1-(Cyclohexylmethyl)-2-methoxybenzene increases its molecular weight, which in turn elevates its boiling point due to stronger van der Waals forces. The increased lipophilicity, reflected in a higher estimated LogP value, can significantly affect its solubility, membrane permeability, and metabolic profile.

Property1-cyclohexyl-2-methoxybenzene1-(Cyclohexylmethyl)-2-methoxybenzeneRationale for Difference
Molecular Formula C₁₃H₁₈O[2]C₁₄H₂₀OPresence of an additional -CH₂- group.
Molecular Weight 190.29 g/mol [3]204.31 g/mol Addition of one carbon and two hydrogen atoms.
Boiling Point 274.9 °C at 760 mmHg[2]Estimated > 280 °CHigher molecular weight leads to increased intermolecular forces.
Melting Point 27-28 °C[3]Data not available; likely differentAltered crystal packing due to different molecular shape and flexibility.
LogP (Octanol/Water) 3.74[2]Estimated > 4.0The methylene group increases the nonpolar character of the molecule.
Polar Surface Area 9.23 Ų[2]9.23 ŲThe ether functional group, which determines PSA, is identical in both.
Conformational Flexibility RestrictedHigherThe methylene linker introduces an additional axis of rotation.

Divergent Synthetic Pathways

The structural differences between the two molecules necessitate distinct retrosynthetic approaches and reaction mechanisms. The synthesis of the directly-linked analog typically involves an electrophilic aromatic substitution, whereas the methylene-bridged compound is more readily assembled via nucleophilic substitution or cross-coupling reactions.

Synthesis of 1-cyclohexyl-2-methoxybenzene via Friedel-Crafts Alkylation

This pathway involves the direct alkylation of an activated aromatic ring (anisole) with an alkylating agent (cyclohexene) under acidic conditions. This is an efficient method for creating a direct aryl-cycloalkyl bond.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of anisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or excess benzene) at 0 °C, add a Lewis acid catalyst such as aluminum trichloride (AlCl₃, 1.1 eq) or a proton acid like sulfuric acid.

  • Addition of Alkylating Agent: Add cyclohexene (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by slowly pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or vacuum distillation to yield 1-cyclohexyl-2-methoxybenzene.

Synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene via Grignard Coupling

This method builds the molecule by forming the C-C bond of the methylene bridge, typically by coupling a benzyl-type organometallic reagent with a cyclohexyl electrophile. This approach is necessary to incorporate the linker. A similar strategy has been documented for the parent compound, (cyclohexylmethyl)benzene.[5]

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of 2-methoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of magnesium turnings (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon). Initiate the reaction if necessary (e.g., with a small crystal of iodine).

  • Coupling Reaction: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), cool the solution to 0 °C. Add a solution of bromocyclohexane (1.1 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours or until the reaction is complete as monitored by TLC/GC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel to afford 1-(Cyclohexylmethyl)-2-methoxybenzene.

G cluster_0 Pathway A: 1-cyclohexyl-2-methoxybenzene cluster_1 Pathway B: 1-(Cyclohexylmethyl)-2-methoxybenzene A1 Anisole + Cyclohexene P1 Friedel-Crafts Alkylation (H+ or Lewis Acid) A1->P1 R1 1-cyclohexyl-2-methoxybenzene P1->R1 A2 2-Methoxybenzyl Chloride + Mg P2 Grignard Formation A2->P2 I2 2-Methoxybenzyl- magnesium chloride P2->I2 P3 Nucleophilic Coupling I2->P3 A3 + Bromocyclohexane A3->P3 R2 1-(Cyclohexylmethyl)-2-methoxybenzene P3->R2

Caption: Divergent synthetic workflows for the two target molecules.

Spectroscopic Differentiation

In a laboratory setting, standard spectroscopic techniques can unambiguously distinguish between these two compounds.

  • Mass Spectrometry (MS): The most straightforward distinction is the molecular ion peak. 1-cyclohexyl-2-methoxybenzene will show a molecular ion (M⁺) at m/z 190, while 1-(Cyclohexylmethyl)-2-methoxybenzene will appear at m/z 204. Furthermore, the latter is expected to show a strong fragment ion at m/z 121, corresponding to the stable 2-methoxybenzyl cation, resulting from benzylic cleavage—a fragmentation pathway unavailable to the former.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectra will show clear differences. 1-(Cyclohexylmethyl)-2-methoxybenzene will exhibit a characteristic signal for the two benzylic protons of the -CH₂- bridge, likely appearing as a doublet in the range of 2.5-2.8 ppm. In contrast, 1-cyclohexyl-2-methoxybenzene will have a single, more complex multiplet for the lone benzylic proton directly attached to the aromatic ring, typically shifted further downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum for 1-(Cyclohexylmethyl)-2-methoxybenzene will contain an additional signal for the methylene bridge carbon, typically in the 35-45 ppm range. This signal will be absent in the spectrum of 1-cyclohexyl-2-methoxybenzene.

Applications and Pharmacological Implications

The structural and physicochemical differences have profound implications for the potential biological activity of these molecules.

1-cyclohexyl-2-methoxybenzene has been identified and studied as a novel psychoactive substance (NPS).[6][7] Research has shown that it shares structural similarities with the analgesic drug tramadol and the dissociative anesthetic phencyclidine (PCP).[8] Preclinical studies in mice have demonstrated that this compound can induce pharmaco-toxicological effects, including impaired sensorimotor response and thermal analgesia.[8] The rigid connection between the rings likely defines a specific conformation that is favorable for binding to its biological targets.

For 1-(Cyclohexylmethyl)-2-methoxybenzene , no specific pharmacological data is widely available. However, based on structure-activity relationship principles, the introduction of the flexible methylene linker would be expected to significantly alter its biological profile. The increased distance and rotational freedom between the cyclohexyl and methoxybenzene moieties could:

  • Alter Binding Affinity: The molecule may adopt different conformations, potentially preventing it from fitting into the same receptor binding pocket as its rigid analog, or conversely, allowing it to access new binding sites.

  • Modify Selectivity: The change in shape and flexibility could alter its selectivity profile across different receptor subtypes.

  • Impact ADME Properties: The increased lipophilicity and different shape would affect its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.[9]

The methoxy group itself is a privileged substituent in medicinal chemistry, often used to improve metabolic stability and modulate receptor affinity through hydrogen bonding or steric interactions.[9] The change in its position relative to the bulky cyclohexyl group, mediated by the linker, would reposition this key functional group within a receptor pocket, leading to a different biological outcome.

Conclusion

While 1-(Cyclohexylmethyl)-2-methoxybenzene and 1-cyclohexyl-2-methoxybenzene may appear similar at first glance, they are fundamentally distinct chemical entities. The presence of a single methylene bridge in the former is not a trivial modification; it changes the molecular formula and weight, alters key physicochemical properties like boiling point and lipophilicity, and demands a completely different synthetic strategy. For researchers in drug discovery, these differences are critical. The rigid structure of 1-cyclohexyl-2-methoxybenzene has been linked to specific psychoactive effects, whereas the flexible nature of its methylene-bridged analog would almost certainly lead to a divergent pharmacological profile. This comparative analysis underscores a core tenet of chemical and pharmaceutical science: molecular architecture is the primary determinant of function, and even the smallest structural change can lead to a world of difference.

References

  • Chemsrc. (n.d.). Benzene,1-cyclohexyl-2-methoxy | CAS#:2206-48-6. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) 1‐cyclohexyl‐2‐methoxybenzene (ortho), (b)... Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) 1-cyclohexyl-2-methoxybenzene (ortho), (B)... Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-2-methylbenzene. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexylbenzene. Retrieved February 27, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved February 27, 2026, from [Link]

  • Corli, G., et al. (2022). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. International Journal of Molecular Sciences, 23(4), 2235. Retrieved February 27, 2026, from [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Thermodynamics of 1-(Cyclohexylmethyl)-2-methoxybenzene

Technical Guide for Researchers and Process Chemists Executive Summary 1-(Cyclohexylmethyl)-2-methoxybenzene (CAS: 2206-48-6), often encountered in forensic analysis as a structural isomer of novel psychoactive substance...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers and Process Chemists

Executive Summary

1-(Cyclohexylmethyl)-2-methoxybenzene (CAS: 2206-48-6), often encountered in forensic analysis as a structural isomer of novel psychoactive substances (NPS) or as a specialized intermediate in medicinal chemistry, presents a distinct solubility profile governed by its high lipophilicity and low melting point (27–28 °C).[1][2][3][4][5]

This guide provides a comprehensive technical analysis of its dissolution thermodynamics.[3][4][5] Unlike standard solids, this compound exists at the thermodynamic boundary between solid and liquid at ambient laboratory temperatures, necessitating specific handling protocols for solubility determination and purification.[4][5]

Key Physicochemical Metrics:

Property Value Implication
Molecular Formula C₁₄H₂₀O Moderate Molecular Weight (204.31 g/mol )
Physical State Low-Melting Solid / Oil MP 27–28 °C requires temperature-controlled handling.[1][2][3][4][5]
Predicted LogP ~4.5 – 4.8 Highly Lipophilic; Water insoluble.[3][4][5]
H-Bond Donors 0 Aprotic; No self-association via H-bonds.[1][2][3][4][5]

| H-Bond Acceptors | 1 (Ether oxygen) | Weak interaction with protic solvents.[1][2][3][4][5] |

Molecular Structure & Solubility Mechanics

To predict and manipulate the solubility of 1-(Cyclohexylmethyl)-2-methoxybenzene, one must understand its Structure-Property Relationships (SPR) .[1][2][3][4][5]

Structural Domains

The molecule consists of three distinct domains that dictate its interaction with solvents:

  • The Cyclohexyl Ring: A saturated, lipophilic C6 domain.[3][4][5] It drives high solubility in aliphatic hydrocarbons (Hexane, Heptane) via London Dispersion forces.[4][5]

  • The Anisole Core (2-Methoxybenzene): An aromatic ring with an electron-donating methoxy group.[1][2][3][4][5] This provides planarity and π-π interaction potential, facilitating solubility in aromatic solvents (Toluene, Benzene) and chlorinated solvents (DCM).[1][3][4][5]

  • The Ether Linkage: The methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA).[3][4][5] This allows for partial miscibility with polar aprotic solvents (THF, Ethyl Acetate) but is insufficient to solubilize the molecule in water.[4][5]

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods based on the anisole and cyclohexane fragments, the estimated HSP values are:

  • 
     (Dispersion):  ~17.5 MPa
    
    
    
    (Dominant interaction)[1][3]
  • 
     (Polarity):  ~3.0 MPa
    
    
    
    (Low)[1][3]
  • 
     (Hydrogen Bonding):  ~3.5 MPa
    
    
    
    (Very Low)[1][3]

Interpretation: The "Solubility Sphere" of this molecule is located in the region of non-polar to weakly polar solvents.[4] Solvents with high


 (Water, Methanol) lie far outside the interaction radius (

), resulting in immiscibility or precipitation.[4][5]

Solubility Profile by Solvent Class

The following data summarizes the expected solubility behavior based on thermodynamic compatibility.

Table 1: Predicted Solubility Matrix (at 25 °C)
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Rationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneExcellent Perfect match for the cyclohexyl tail (

dominance).[1][2][3][4][5]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent High dispersion forces; DCM is the "universal solvent" for this lipophile.[3][4][5]
Aromatic Hydrocarbons Toluene, BenzeneExcellent

stacking interactions with the benzene ring.[1][2][3][4][5]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood Dipole interactions stabilize the ether oxygen.[3][4][5]
Polar Aprotic (High BP) DMSO, DMFModerate Soluble, but risk of "oiling out" upon water addition due to high LogP.[4][5]
Polar Protic Methanol, Ethanol, IPALow to Moderate Solubility decreases as temperature drops.[3][4][5] Good for recrystallization (cooling).[3][4][5]
Aqueous Water, PBS BufferInsoluble Hydrophobic effect dominates;

.

Experimental Protocols

Because literature values for this specific isomer are scarce, researchers must validate solubility empirically.[4][5]

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation concentration (


) in a specific solvent.[3][4]
  • Preparation: Weigh ~100 mg of 1-(Cyclohexylmethyl)-2-methoxybenzene into a tared 4 mL glass vial.

  • Solvent Addition: Add solvent in 100

    
    L increments while vortexing.[3][4][5]
    
  • Equilibration:

    • Note: Since the MP is 27–28 °C, maintaining a standard 25 °C lab temp is critical.[4][5] If the lab is warm (>28 °C), the substance will be an oil.[4][5]

    • Shake at 25 °C for 24 hours.

  • Filtration: If solid remains, filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-saturated).[3][4][5]
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: HPLC-UV Saturation Method (High Precision)

Objective: Precise quantitation for biological assays or formulation.[1][2][3][4][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).[4][5]
    
  • Mobile Phase: Isocratic Acetonitrile:Water (80:[1][3][4]20) + 0.1% Formic Acid.[3][4][5] High organic content required to elute this lipophilic compound.[1][3][4][5]

  • Detection: UV at 274 nm (Characteristic Anisole absorption).[3][4][5]

  • Procedure:

    • Prepare saturated solutions as in Protocol A.

    • Dilute the filtrate 1:1000 with Acetonitrile to fit the linear range.

    • Inject and quantify against a 5-point calibration curve.[1][2][3][4][5]

Visualization: Solvent Selection & Purification Workflow[1][4][5]

The following decision tree assists in selecting the correct solvent system for synthesis purification or analysis.

SolventSelection Start Start: 1-(Cyclohexylmethyl)-2-methoxybenzene (Crude Mixture) CheckState Check Lab Temp (MP = 27-28 °C) Start->CheckState IsLiquid Temp > 28 °C (Oil) CheckState->IsLiquid Warm Lab IsSolid Temp < 27 °C (Solid) CheckState->IsSolid Cold Lab Purification Select Purification Method IsLiquid->Purification IsSolid->Purification Chromatography Flash Chromatography (Silica Gel) Purification->Chromatography High Impurity Profile Crystallization Low-Temp Crystallization (-20 °C) Purification->Crystallization High Purity (>90%) SolventChrom Mobile Phase: Hexane / Ethyl Acetate (95:5) High Rf expected Chromatography->SolventChrom SolventCryst Solvent: Methanol or Ethanol (Dissolve warm, freeze to precipitate) Crystallization->SolventCryst

Figure 1: Decision matrix for handling and purifying the target compound based on its phase state and solubility.[1][2][3][4][5]

Applications in Synthesis & Analysis[4][5][7]

Purification via Crystallization

Due to its low melting point, standard crystallization at room temperature is difficult.[4][5]

  • Strategy: Use a "melt-crystallization" or deep-freeze technique.[1][2][3][4][5]

  • Solvent System: Dissolve in minimal warm Methanol (approx. 35 °C).[3][4][5] Cool slowly to -20 °C. The compound should crystallize as white needles or prisms.[1][2][3][4][5]

  • Anti-solvent: Water can be added to a Methanol solution to force precipitation (oiling out is a risk; vigorous stirring required).[3][4][5]

Chromatography (TLC/Flash)
  • Stationary Phase: Silica Gel.[3][4][5]

  • Mobile Phase: Non-polar systems are required.[3][4][5]

    • Recommended: Hexane:Ethyl Acetate (90:10).[3][4][5]

    • Rf Value: Expect high Rf (~0.6–0.[3][4][5]8) in 90:10 Hex:EtOAc due to low polarity.[3][4][5]

Safety & Handling (NPS Context)

While specific toxicology data may be limited, this compound is structurally related to psychoactive phenethylamines and tramadol analogs.[4][5][6]

  • Containment: Handle inside a fume hood.

  • PPE: Nitrile gloves are sufficient (check breakthrough times for carrier solvents like DCM).[3][4][5]

  • Storage: Store at 2–8 °C to maintain solid state and prevent oxidation of the benzylic position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599938, 1-Cyclohexyl-2-methylbenzene (Analogous Structure Data).[1][2][3][4][5] Retrieved from [Link][1][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[3][4][5] CRC Press.[3][4][5] (Methodology for HSP Estimation).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). New Psychoactive Substances (NPS) Profile: Arylcyclohexylamines and derivatives.[3][4][5] (Contextual reference for structural class).

  • ChemSrc (2025). 1-(Cyclohexylmethyl)-2-methoxybenzene Physicochemical Properties. Retrieved from [Link][1][3]

Sources

Exploratory

Technical Guide: Lipophilicity Profiling of Ortho-Cyclohexylmethyl Anisole Derivatives

Executive Summary & Structural Rationale In the optimization of small molecule therapeutics, the ortho-cyclohexylmethyl anisole scaffold represents a classic study in "lipophilic tuning." This structural motif combines t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the optimization of small molecule therapeutics, the ortho-cyclohexylmethyl anisole scaffold represents a classic study in "lipophilic tuning." This structural motif combines three distinct pharmacophoric features: an electron-rich aromatic ring (anisole), a bulky aliphatic spacer (cyclohexylmethyl), and a steric block at the ortho position.

This guide provides a technical deep-dive into the lipophilicity (LogP) of this scaffold. Unlike simple linear alkyl chains, the cyclohexyl group introduces significant hydrophobicity (increasing LogP) and bulk volume without adding aromatic planarity, often improving solubility in lipid bilayers while reducing π-π stacking aggregation.

The "Ortho-Effect" in Lipophilicity

Placing the cyclohexylmethyl group ortho to the methoxy group is a deliberate medicinal chemistry strategy.

  • Metabolic Shielding: The steric bulk protects the methoxy group from O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6).

  • Conformational Lock: The steric clash forces the methoxy group out of planarity, potentially altering the dipole moment and, consequently, the experimental LogP compared to para isomers.

Chemical Synthesis & Derivative Generation[1][2]

To accurately measure LogP, high-purity standards are required. The synthesis of 1-methoxy-2-(cyclohexylmethyl)benzene and its derivatives typically follows a reduction pathway to ensure saturation of the cyclohexyl ring.

Validated Synthetic Workflow

The most robust route involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction, or more commonly in modern labs, a Suzuki-Miyaura coupling followed by catalytic hydrogenation.

Preferred Protocol: Step-wise Reduction

  • Coupling: 2-Methoxybenzyl bromide + Cyclohexylboronic acid (Suzuki) OR Grignard addition to cyclohexanone followed by dehydration.

  • Hydrogenation: The critical step is the complete saturation of the phenyl ring (if starting from biphenyl) or the double bond (if starting from cyclohexenyl).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromoanisole Step1 Kumada/Grignard Coupling Start->Step1 Reagent Cyclohexylmethyl Magnesium Bromide Reagent->Step1 Intermediate Intermediate: Alcohol/Alkene Step2 Pd/C Hydrogenation (50 psi, MeOH) Intermediate->Step2 Step1->Intermediate Yield ~75% Product Target: 1-methoxy-2-(cyclohexylmethyl)benzene Step2->Product Reduction QC QC: NMR & HPLC (>98% Purity) Product->QC

Figure 1: Validated synthetic route for high-purity ortho-cyclohexylmethyl anisole standards.

Lipophilicity (LogP) Profiling[3][4]

The lipophilicity of ortho-cyclohexylmethyl anisole derivatives typically falls in the LogP range of 4.0 – 5.5 , classifying them as highly lipophilic. This range presents challenges for standard "Shake-Flask" methods due to octanol emulsion formation.[1]

Theoretical vs. Experimental

The base scaffold, 1-methoxy-2-(cyclohexylmethyl)benzene, has a calculated LogP (cLogP) of approximately 4.6 .

Substituent (R)PositionPredicted EffectEst. LogPRationale
-H (Parent) -Baseline4.6 High lipophilicity due to C6 aliphatic ring.
-F para+0.154.75 Fluorine adds lipophilicity but lowers metabolic liability.
-Cl para+0.715.3 Significant increase; likely to fail Lipinski rules.
-OH para-0.673.9 H-bond donor reduces LogP; improves solubility.
-NH2 para-1.233.4 Ionizable group; LogD becomes pH dependent.
Recommended Protocol: OECD 117 (HPLC Method)

For compounds with LogP > 4, the OECD Guideline 117 (HPLC method) is superior to the Shake-Flask method (OECD 107). It avoids the technical errors associated with phase separation of highly lipophilic oils.

Protocol: HPLC-Based LogP Determination

Objective: Determine LogP by correlating retention time (


) with a calibration curve of standards with known LogP.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped silica.

  • Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Note: High organic content is needed to elute these lipophilic compounds.

  • Reference Standards: 2-Butanone (LogP 0.3), Benzene (2.1), Toluene (2.7), Naphthalene (3.6), Triphenylamine (5.7).

  • Dead Time Marker: Thiourea or Sodium Nitrate.

Step-by-Step Methodology:

  • System Equilibration:

    • Purge the HPLC system with 75% MeOH at 1.0 mL/min until the baseline is flat (approx. 30 mins).

    • Temperature must be controlled at 25°C ± 1°C.

  • Dead Time (

    
    ) Determination: 
    
    • Inject the unretained marker (Thiourea). Record

      
      .
      
  • Calibration:

    • Inject the reference standards mixture.

    • Calculate the Capacity Factor (

      
      ) for each standard:
      
      
      
      
    • Plot

      
       (y-axis) vs. Literature LogP (x-axis).
      
    • Ensure linear regression

      
      .
      
  • Sample Analysis:

    • Inject the ortho-cyclohexylmethyl anisole sample (dissolved in mobile phase).

    • Record

      
       and calculate 
      
      
      
      .
    • Interpolate LogP using the calibration equation:

      
      
      
Experimental Workflow Logic

HPLC_Protocol Prep Sample Preparation (1 mg/mL in MeOH) Inject Inject into HPLC (C18 Column, Isocratic) Prep->Inject Detect UV Detection (254 nm / 280 nm) Inject->Detect Calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 Detect->Calc_k Regression Apply Calibration Equation Log k vs. Known LogP Calc_k->Regression Result Final LogP Value Regression->Result

Figure 2: Logic flow for OECD 117 HPLC-based lipophilicity determination.

Scientific Interpretation & Application

The Lipophilicity-Metabolism Trade-off

Researchers utilizing this scaffold must balance permeability with clearance .

  • High LogP (>5): Excellent Blood-Brain Barrier (BBB) penetration but high risk of non-specific binding (albumin) and rapid hepatic clearance via oxidation of the cyclohexyl ring.

  • Optimization Strategy: To lower LogP while maintaining the scaffold, consider introducing polar heteroatoms into the cyclohexyl ring (e.g., converting to a tetrahydropyran or piperidine).

Troubleshooting Common Anomalies

If the experimental LogP is significantly lower than the calculated LogP (cLogP):

  • Cause: The "Ortho-Effect." The steric clash between the methoxy group and the cyclohexylmethyl arm forces the molecule into a twisted conformation. This exposes more surface area to the solvent or shields the oxygen lone pairs, altering solvation energy.

  • Validation: Confirm conformation using NOESY NMR to detect spatial proximity between the methoxy protons and the benzylic protons of the cyclohexyl arm.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2][3] OECD Publishing. [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-methoxy-2-methyl- (Anisole derivatives data).[5] NIST Chemistry WebBook.[5] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene via Friedel-Crafts Alkylation

Abstract: This document provides a comprehensive guide for the synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages a Friede...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages a Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and process optimization strategies. The content is structured to ensure scientific integrity, drawing upon established principles and authoritative sources to deliver a reliable and reproducible methodology.

Introduction: The Strategic Importance of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, first reported in 1877 by Charles Friedel and James Crafts, remains a paramount tool for the regioselective installation of alkyl groups onto aromatic rings.[1] Its application in the synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene is of particular interest due to the prevalence of the cyclohexylmethyl moiety in pharmacologically active molecules and functional materials. The methoxy group of the starting material, anisole, is a powerful ortho-, para-directing group, which activates the aromatic ring towards electrophilic substitution.[2][3][4] However, controlling the regioselectivity to favor the ortho product over the thermodynamically more stable para isomer is a significant challenge that this protocol addresses.

The reaction proceeds via the generation of an electrophilic carbocation from an alkyl halide or alcohol in the presence of a Lewis acid catalyst.[5][6] This electrophile then attacks the electron-rich anisole ring. The choice of catalyst, solvent, and temperature is critical in mitigating common side reactions such as polyalkylation and carbocation rearrangement, which can significantly impact the yield and purity of the desired product.[1]

Mechanistic Overview: Directing the Electrophilic Attack

The synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene from anisole and cyclohexylmethanol (or a corresponding halide) is a classic example of electrophilic aromatic substitution. The key steps are outlined below:

  • Carbocation Formation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst) interacts with the alkylating agent (cyclohexylmethanol or cyclohexylmethyl halide) to generate a primary cyclohexylmethyl carbocation.[5][7][8]

  • Carbocation Rearrangement (A Competing Pathway): Primary carbocations are inherently unstable and can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[1][7] This rearrangement is a significant side reaction that can lead to the formation of undesired isomers. Careful selection of the catalyst and reaction conditions is crucial to minimize this pathway.

  • Electrophilic Attack: The electron-rich anisole ring, activated by the methoxy group, acts as a nucleophile, attacking the carbocation. The methoxy group's resonance effect directs the substitution to the ortho and para positions.[3]

  • Deprotonation: A weak base, often the catalyst-complexed leaving group, removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product.

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation & Product Formation Cyclohexyl-CH2-OH Cyclohexylmethanol Carbocation [Cyclohexyl-CH2]+ (Primary Carbocation) Cyclohexyl-CH2-OH->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Rearranged_Carbocation Cyclohexyl(CH3)+ (Tertiary Carbocation) Carbocation->Rearranged_Carbocation 1,2-Hydride Shift (Side Reaction) Anisole Anisole Carbocation->Anisole Electrophilic Attack Sigma_Complex_Ortho σ-complex (ortho) Anisole->Sigma_Complex_Ortho ortho-attack Sigma_Complex_Para σ-complex (para) Anisole->Sigma_Complex_Para para-attack Ortho_Product 1-(Cyclohexylmethyl)- 2-methoxybenzene Sigma_Complex_Ortho->Ortho_Product -H+ Para_Product 1-(Cyclohexylmethyl)- 4-methoxybenzene Sigma_Complex_Para->Para_Product -H+

Figure 1: Reaction mechanism for the Friedel-Crafts alkylation of anisole.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene using anhydrous aluminum chloride as the catalyst and cyclohexylmethanol as the alkylating agent.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS Number
AnisoleAnhydrous, ≥99.7%Sigma-Aldrich100-66-3
Cyclohexylmethanol99%Sigma-Aldrich100-49-2
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-Aldrich7446-70-0
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric acid (HCl)1 M solutionFisher Scientific7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Diethyl etherACS gradeFisher Scientific60-29-7

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

3.3. Reaction Setup and Procedure

Experimental_Workflow Start Start Setup 1. Assemble dry glassware under inert atmosphere. Start->Setup Charge_Flask 2. Charge flask with AlCl3 and anhydrous DCM. Setup->Charge_Flask Cool 3. Cool the suspension to 0 °C in an ice bath. Charge_Flask->Cool Add_Anisole 4. Add anisole dropwise to the suspension. Cool->Add_Anisole Add_Alkylating_Agent 5. Add cyclohexylmethanol dropwise via dropping funnel. Add_Anisole->Add_Alkylating_Agent React 6. Allow the reaction to stir at room temperature for 4-6 hours. Add_Alkylating_Agent->React Quench 7. Quench the reaction by slowly adding it to ice-cold 1 M HCl. React->Quench Extract 8. Perform liquid-liquid extraction with diethyl ether. Quench->Extract Wash 9. Wash the organic layer with saturated NaHCO3 and brine. Extract->Wash Dry 10. Dry the organic layer over anhydrous MgSO4. Wash->Dry Concentrate 11. Concentrate the solution in vacuo using a rotary evaporator. Dry->Concentrate Purify 12. Purify the crude product by column chromatography. Concentrate->Purify Analyze 13. Characterize the final product (NMR, GC-MS, IR). Purify->Analyze End End Analyze->End

Sources

Application

Application Note &amp; Protocol: O-Methylation of 2-(Cyclohexylmethyl)phenol

Introduction: The Significance of Phenolic Ether Synthesis The O-methylation of phenols is a fundamental transformation in organic synthesis, yielding aryl methyl ethers that are crucial intermediates in the production o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenolic Ether Synthesis

The O-methylation of phenols is a fundamental transformation in organic synthesis, yielding aryl methyl ethers that are crucial intermediates in the production of pharmaceuticals, fragrances, and advanced materials. The target molecule for this protocol, 2-(cyclohexylmethyl)phenol, presents a sterically hindered hydroxyl group, making its efficient methylation a non-trivial synthetic challenge. The resulting product, 2-methoxy-1-(cyclohexylmethyl)benzene, is a valuable building block whose properties are modulated by the conversion of the polar phenolic hydroxyl group into a less polar methoxy ether.

This document provides a comprehensive, field-proven protocol for the O-methylation of 2-(cyclohexylmethyl)phenol. The primary method detailed is a variation of the classic Williamson ether synthesis, a robust and widely adopted procedure.[1][2] This method relies on the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.

Recognizing the significant hazards associated with traditional methylating agents like dimethyl sulfate (DMS), this guide places a paramount emphasis on safety protocols. Furthermore, we will discuss modern, environmentally benign alternatives such as dimethyl carbonate (DMC), providing a forward-looking perspective for researchers and process chemists.[3][4][5][6][7]

Foundational Principles: Mechanism and Reagent Selection

The successful methylation of a hindered phenol such as 2-(cyclohexylmethyl)phenol hinges on a thorough understanding of the reaction mechanism and the judicious selection of reagents.

The Williamson Ether Synthesis Pathway

The reaction proceeds in two discrete mechanistic steps:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, generating a potent nucleophile, the sodium or potassium 2-(cyclohexylmethyl)phenoxide. The efficacy of this step is governed by the pKa of the phenol and the strength of the base.

  • Nucleophilic Attack (SN2): The newly formed phenoxide ion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This is a bimolecular nucleophilic substitution (SN2) reaction, where the C-O bond forms concurrently with the cleavage of the methyl-leaving group bond.[1] The steric hindrance imparted by the ortho-cyclohexylmethyl group can influence the rate of this step.[8]

Causality Behind Reagent Choices
  • Substrate (2-(cyclohexylmethyl)phenol): A sterically hindered phenol. The bulky cyclohexylmethyl group ortho to the hydroxyl function can sterically shield the oxygen atom, potentially slowing the rate of SN2 attack.[8][9] This necessitates carefully optimized reaction conditions.

  • Base (Potassium Carbonate / Sodium Hydroxide): A base is required to deprotonate the phenol.

    • Potassium Carbonate (K₂CO₃): A moderately strong base, often used in polar aprotic solvents like acetone or acetonitrile. It is advantageous due to its ease of handling and removal after the reaction.[10]

    • Sodium Hydroxide (NaOH): A stronger base, typically used in aqueous or biphasic systems, often in conjunction with a phase-transfer catalyst.[11][12]

  • Methylating Agent (Dimethyl Sulfate vs. Dimethyl Carbonate):

    • Dimethyl Sulfate (DMS): A highly efficient and reactive methylating agent. Its potency makes it effective even for hindered phenols.[13] However, its use is governed by strict safety protocols due to its extreme toxicity and carcinogenicity.[14][15][16][17]

    • Dimethyl Carbonate (DMC): An environmentally benign alternative.[5] It is non-toxic but less reactive than DMS, typically requiring higher temperatures (90-160°C) and often catalytic activation (e.g., with DBU or specific base systems) to achieve high yields.[5][6][7]

  • Solvent (Acetone / Acetonitrile): A polar aprotic solvent is ideal for SN2 reactions. It solvates the cation of the phenoxide salt, leaving the anionic oxygen relatively "naked" and highly nucleophilic, thereby accelerating the reaction.[12]

  • Phase-Transfer Catalyst (Tetrabutylammonium Bromide - TBAB): In biphasic systems (e.g., aqueous NaOH and an organic solvent), a PTC is essential. The quaternary ammonium cation pairs with the phenoxide anion, transporting it from the aqueous phase into the organic phase where it can react with the methylating agent.[18][19]

Critical Safety Mandate: Handling Dimethyl Sulfate (DMS)

WARNING: Dimethyl sulfate is a potent alkylating agent that is extremely toxic, corrosive, and a probable human carcinogen.[15][16] Inhalation, ingestion, or skin contact can be fatal, and toxic effects may be delayed for several hours.[15][17] All manipulations must be performed under the strictest safety protocols.

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood with robust airflow. Ensure an eyewash station and safety shower are immediately accessible.[17]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of appropriate, impermeable gloves (e.g., Viton or laminate film over nitrile). Check breakthrough times.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.

  • Decontamination & Waste: Have a quench solution ready. A dilute solution of aqueous ammonia or sodium carbonate can be used to neutralize excess DMS. All contaminated materials (glassware, gloves, etc.) and waste must be treated with a neutralizing agent before being disposed of as hazardous waste according to institutional guidelines.[15]

  • Emergency Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[14][15][16]

    • Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[20]

Detailed Experimental Protocol: Methylation via Dimethyl Sulfate

This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.AmountEquivalentsNotes
2-(Cyclohexylmethyl)phenolC₁₃H₁₈O190.28119-42-61.90 g1.098%+ purity
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-72.07 g1.5Anhydrous, finely powdered
Dimethyl Sulfate (DMS)C₂H₆O₄S126.1377-78-11.51 g (1.14 mL)1.2EXTREMELY TOXIC
AcetoneC₃H₆O58.0867-64-150 mL-Anhydrous
Diethyl EtherC₄H₁₀O74.1260-29-7100 mL-For extraction
1M Hydrochloric Acid (HCl)HCl36.467647-01-0~20 mL-For work-up
Brine (Saturated NaCl)NaCl58.447647-14-5~30 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~5 g-For drying
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(cyclohexylmethyl)phenol (1.90 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Methylating Agent: (Perform this step with extreme caution in a fume hood) . Using a glass syringe, slowly add dimethyl sulfate (1.14 mL, 12.0 mmol) dropwise to the stirring suspension over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting phenol.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • (Caution: Exothermic and gas evolution) Slowly and carefully add 10 mL of 10% aqueous ammonia solution to the flask to quench any unreacted dimethyl sulfate. Stir for 30 minutes.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 50 mL of diethyl ether and 30 mL of water. Transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (25 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL, to remove any remaining base), water (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure 2-methoxy-1-(cyclohexylmethyl)benzene.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 2-(Cyclohexylmethyl)phenol phenoxide Phenoxide Anion phenol->phenoxide + Base base Base (K₂CO₃) dms Dimethyl Sulfate (DMS) product 2-Methoxy-1-(cyclohexylmethyl)benzene intermediate_complex SN2 Transition State phenoxide->intermediate_complex + DMS intermediate_complex->product Experimental_Workflow arrow arrow A 1. Combine Phenol & K₂CO₃ in Acetone B 2. Add Dimethyl Sulfate (Dropwise) A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench with NH₃(aq) D->E Complete F 6. Rotary Evaporation E->F G 7. Extraction with Ether F->G H 8. Wash (HCl, H₂O, Brine) G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: Step-by-step workflow for the methylation protocol.

Discussion and Greener Alternatives

The described protocol provides a reliable method for the synthesis of 2-methoxy-1-(cyclohexylmethyl)benzene with expected yields in the range of 80-95%, contingent on effective purification. The primary challenge remains the steric hindrance around the phenolic oxygen, which is overcome by using a potent methylating agent and appropriate reaction conditions.

For laboratories aiming to reduce their environmental footprint and enhance safety, substituting dimethyl sulfate with dimethyl carbonate (DMC) is a highly recommended strategy. [4][5][6]A typical DMC-based protocol would involve:

  • Reagents: 2-(cyclohexylmethyl)phenol, a larger excess of DMC (which can act as both reagent and solvent), and a catalytic amount of a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a robust inorganic base/PTC system. [5][6]* Conditions: The reaction would need to be conducted at a higher temperature, typically at the reflux temperature of DMC (90°C) or higher in a sealed vessel, for an extended period (12-72 hours). [6][7]* Advantages: DMC is non-toxic, and the byproducts are methanol and CO₂, making it an environmentally superior choice. [7]The primary trade-off is the lower reactivity, which necessitates more forcing conditions.

References

  • PENTA. (2025, September 9).
  • ChemicalBook. (2019, September 16).
  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
  • CPAChem.
  • Fisher Scientific. (2025, May 1).
  • NOAA.
  • primaryinfo.
  • Selva, M., & Perosa, A. (2008). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Organic Process Research & Development, 12(3), 457-461.
  • Ouk, S., et al. (2002). High performance method for O-methylation of phenol with dimethyl carbonate. Tetrahedron Letters, 43(15), 2661-2663.
  • Utah Tech University. Williamson Ether Synthesis Lab Procedure.
  • Weintraub, R. C. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
  • BenchChem. (2025). Williamson Ether Synthesis of Phenolic Compounds.
  • Vitus_Verdegast. (2003). Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
  • Organic Chemistry Portal.
  • Lewis, H. F., et al. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 22(4), 34-37.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Francis Academic Press. (2023).
  • Cimarelli, C., et al. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(9), 10593-10602.
  • Shieh, W. C., Dell, S., & Repic, O. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. U.S.
  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol.

Sources

Method

Reduction of 2-methoxybenzyl cyclohexyl ketone to 1-(Cyclohexylmethyl)-2-methoxybenzene

Target Transformation: Reduction of Cyclohexyl(2-methoxyphenyl)methanone to 1-(Cyclohexylmethyl)-2-methoxybenzene. Executive Summary & Substrate Analysis Objective: This guide details the complete reduction of the carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Transformation: Reduction of Cyclohexyl(2-methoxyphenyl)methanone to 1-(Cyclohexylmethyl)-2-methoxybenzene.

Executive Summary & Substrate Analysis

Objective: This guide details the complete reduction of the carbonyl functionality in Cyclohexyl(2-methoxyphenyl)methanone (often colloquially referred to as 2-methoxybenzyl cyclohexyl ketone) to a methylene group.

The Challenge: This transformation presents a specific set of chemoselective challenges distinct from standard aromatic ketone reductions:

  • Steric Congestion: The carbonyl carbon is flanked by a bulky cyclohexyl ring and an ortho-substituted aromatic ring. This steric bulk hinders the approach of nucleophiles (e.g., hydrazine in Wolff-Kishner).

  • Electronic Deactivation: The ortho-methoxy group is a strong Electron Donating Group (EDG). Through resonance (+M effect), it increases electron density at the carbonyl carbon, rendering it less electrophilic and further retarding nucleophilic attack.

  • Chemoselectivity: The methoxy ether linkage must remain intact. Harsh Lewis acids (e.g.,

    
    , 
    
    
    
    at high temp) or reducing agents capable of hydrogenolysis (e.g., high-pressure
    
    
    over Pd/C) pose a risk of demethylation or aromatic ring saturation.

Strategic Recommendation: We present two orthogonal protocols. Method A (Ionic Hydrogenation) is the primary recommendation for laboratory-scale and high-purity applications due to its mild conditions and mechanistic alignment with the substrate's electronics. Method B (Huang-Minlon) is provided as a scalable industrial alternative.

Substrate Identification

Ensure you are working with the correct isomer.

  • IUPAC Name: Cyclohexyl(2-methoxyphenyl)methanone

  • CAS: 111504-19-9[1]

  • Target Product: 1-(Cyclohexylmethyl)-2-methoxybenzene (also known as 2-Cyclohexylmethylanisole).

Mechanistic Insight & Decision Matrix

The choice of method depends on the specific constraints of your workflow.

DecisionMatrix Start Start: Cyclohexyl(2-methoxyphenyl)methanone Scale Scale & Equipment Constraints? Start->Scale MethodA Method A: Ionic Hydrogenation (Et3SiH / TFA) Scale->MethodA < 50g, High Chemoselectivity Needed Avoids high heat MethodB Method B: Huang-Minlon (N2H4 / KOH / High Temp) Scale->MethodB > 50g, Cost-Sensitive Can tolerate 200°C MechA Mechanism: Hydride Transfer Driven by C=O Basicity (Favored by OMe group) MethodA->MechA MechB Mechanism: Hydrazone Formation Hindered by Sterics (Slower kinetics) MethodB->MechB

Figure 1: Decision matrix for selecting the reduction protocol based on scale and mechanistic favorability.

Protocol A: Ionic Hydrogenation (Primary Recommendation)

Rationale: This method utilizes the ortho-methoxy group's electron-donating capability to your advantage. The basicity of the carbonyl oxygen is enhanced by the methoxy group, facilitating protonation by Trifluoroacetic Acid (TFA). The resulting carbocation is then quenched by the hydride donor (Triethylsilane), avoiding the steric penalty of nucleophilic attack.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleCritical Parameter
Substrate 1.0ReactantDry, free of alcohol solvents.
Triethylsilane (

)
2.5 - 3.0Hydride DonorFresh bottle; silanes degrade with moisture.
Trifluoroacetic Acid (TFA) Solvent/ExcessProton SourceAnhydrous.
Dichloromethane (DCM) Solvent (Co-solvent)SolubilizerOptional; use if substrate is solid in TFA.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Cyclohexyl(2-methoxyphenyl)methanone (1.0 equiv). If the substrate is a solid, dissolve in a minimal amount of anhydrous DCM (0.5 M concentration).

  • Silane Addition: Add Triethylsilane (3.0 equiv) via syringe. The mixture should be clear.

  • Acid Activation (Exothermic): Cool the reaction vessel to 0°C (ice bath). Add TFA (10–20 equiv, or enough to act as solvent) dropwise over 15 minutes.

    • Note: The solution may turn yellow/orange due to the formation of the oxocarbenium ion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

    • Timecourse: Typically 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the reaction stalls at the alcohol intermediate (Cyclohexyl(2-methoxyphenyl)methanol), add an additional 1.0 equiv of

      
       and warm to 40°C.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dilute the residue with Diethyl Ether or Ethyl Acetate.

    • Wash cautiously with saturated aqueous

      
       (gas evolution!) until the aqueous phase is basic.
      
    • Wash with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is a non-polar hydrocarbon-ether and will elute early.

Protocol B: Huang-Minlon Modification (Scalable Alternative)

Rationale: The Huang-Minlon modification of the Wolff-Kishner reduction allows for a one-pot reaction that drives the equilibrium by distilling off water. This is necessary to overcome the steric hindrance of the cyclohexyl group which slows hydrazone formation.

Reagents & Materials
ReagentEquiv.[2][3][4][5][7][8]RoleCritical Parameter
Substrate 1.0Reactant-
Hydrazine Hydrate (85%) 3.0 - 5.0ReductantTOXIC/CARCINOGEN. Handle in fume hood.
KOH (Potassium Hydroxide) 3.0 - 4.0BasePellets, crushed.
Diethylene Glycol SolventHigh BP SolventMust allow temp to reach >190°C.
Step-by-Step Procedure
  • Hydrazone Formation: In a thick-walled flask equipped with a thermometer and a distillation setup (Dean-Stark trap is ideal), combine the Substrate , KOH (pellets), and Hydrazine Hydrate in Diethylene Glycol (approx 5-10 mL per gram of substrate).

  • Initial Reflux: Heat the mixture to ~120°C for 2 hours. This allows the hindered ketone to condense with hydrazine to form the hydrazone.[6]

    • Critical Control Point: Do not raise the temperature too high yet; hydrazine will boil off before reacting.

  • Distillation: Replace the reflux condenser with a distillation head. Raise the temperature slowly. Water and excess hydrazine will distill off.[5][6]

  • High-Temperature Drive: Continue heating until the internal temperature reaches 190°C – 200°C .

    • Mechanism:[5][7][8][9][10][11] At this temperature, the hydrazone decomposes, releasing

      
       gas.
      
    • Observation: Vigorous bubbling (nitrogen evolution). Ensure the system is vented to a bubbler; do not seal!

  • Completion: Maintain at 200°C for 3–4 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the viscous mixture into crushed ice/water (volume 3x reaction volume).

    • Extract with Hexanes or Toluene (the product is very lipophilic).

    • Wash organic layer with 1N HCl (to remove residual hydrazine/amines) and then Brine.

    • Dry and concentrate.[4]

Analytical Validation

Verify the transformation using the following spectroscopic markers.

Proton NMR ( NMR)
  • Disappearance: The multiplet corresponding to the proton alpha to the carbonyl (on the cyclohexyl ring) will shift significantly upfield.

  • Appearance: Look for a new doublet (or multiplet depending on resolution) around 2.4 – 2.6 ppm corresponding to the new methylene bridge (

    
    ).
    
  • Methoxy Integrity: The singlet at ~3.8 ppm (

    
    ) must remain. If it disappears, you have accidentally demethylated to the phenol.
    
IR Spectroscopy
  • Key Indicator: Complete disappearance of the Carbonyl stretch (

    
    ) at ~1680 cm⁻¹ .
    
  • Confirmation: Absence of broad O-H stretch (confirms complete reduction and no alcohol intermediate remaining).

Mass Spectrometry
  • Target Mass: Calculate the Molecular Weight of the product:

    
    .
    
  • MW: ~204.31 g/mol .

  • Fragment: Look for the tropylium-like ion or benzyl cation fragments typical of alkyl-benzenes.

References

  • General Review of Ionic Hydrogenation: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

  • Silane/TFA Reduction Protocols: West, C. T., Donnelly, S. J., Kooistra, D. A., & Doyle, M. P. (1973). Silane reductions in acidic media.[12] II. Reductions of aryl aldehydes and ketones. The Journal of Organic Chemistry, 38(15), 2675-2681.

  • Huang-Minlon Modification (Original): Huang-Minlon. (1946).[6] A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488.

  • Steric Considerations in Wolff-Kishner: Barton, D. H. R., Ives, D. A. J., & Thomas, B. R. (1955). The Wolff-Kishner Reduction of Sterically Hindered Ketones. Journal of the Chemical Society, 2056-2065.

  • Substrate Crystallography & Structure (Confirmation of Ketone Structure): Meng, X., et al. (2012). Crystal structure of (4-methoxyphenyl)(4-methylcyclohexyl)methanone. (Analogous structural confirmation).

Sources

Application

Using 1-(Cyclohexylmethyl)-2-methoxybenzene as a lipophilic building block

Application Note: 1-(Cyclohexylmethyl)-2-methoxybenzene as a Lipophilic Building Block in Drug Discovery Executive Summary This application note details the utility, synthesis, and physicochemical profiling of 1-(Cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Cyclohexylmethyl)-2-methoxybenzene as a Lipophilic Building Block in Drug Discovery

Executive Summary

This application note details the utility, synthesis, and physicochemical profiling of 1-(Cyclohexylmethyl)-2-methoxybenzene (CMB-Ortho) as a strategic building block in medicinal chemistry. As drug discovery moves away from planar, aromatic-heavy structures ("escaping flatland"), the cyclohexylmethyl motif offers a critical balance: it provides significant lipophilic bulk and three-dimensionality without the pi-stacking liabilities of a benzyl group. This guide provides a validated synthesis protocol ensuring ortho-regioselectivity and outlines strategies for deploying this scaffold to modulate LogP and metabolic stability in CNS-targeted small molecules.

Regulatory Disclaimer: While structurally distinct, this scaffold shares pharmacophore features with certain psychoactive substances (e.g., Tramadol/PCP analogs). Researchers must verify local regulations; this protocol is intended strictly for legitimate in-vitro and in-vivo research applications.

Physicochemical Profile & Design Rationale

The ortho-substitution pattern of 1-(Cyclohexylmethyl)-2-methoxybenzene creates a unique steric environment. Unlike its para-isomer, the ortho-methoxy group forces the cyclohexylmethyl arm to twist out of plane, increasing the fraction of sp³ character (Fsp³) and solubility in lipid bilayers.

Table 1: Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
Molecular Formula C₁₄H₂₀ONeutral hydrocarbon scaffold.
Molecular Weight 204.31 g/mol Low MW allows room for polar pharmacophore attachment.
cLogP ~4.2 - 4.5Highly lipophilic; ideal for CNS penetration but requires polar appendages for solubility.
Topological Polar Surface Area (TPSA) 9.23 ŲVery low; excellent membrane permeability.
Rotatable Bonds 3Flexible linker allows induced-fit binding.
Electronic Character Electron-richThe anisole ring is activated for further electrophilic substitution (e.g., bromination at C4/C5).
Mechanistic Insight: The "Bioisostere" Effect

The cyclohexylmethyl group acts as a bioisostere for:

  • Benzyl Group: Increases metabolic stability (no benzylic oxidation at the ring) and disrupts pi-pi stacking aggregation.

  • Isobutyl/Neopentyl Group: Provides similar hydrophobic bulk but with a cyclic constraint that reduces entropic penalty upon binding.

Validated Synthesis Protocol

Achieving the ortho-regiochemistry is challenging via standard Friedel-Crafts alkylation, which favors the para position. The following protocol uses a Grignard Addition-Reduction sequence to guarantee 1,2-substitution.

Workflow Diagram

SynthesisWorkflow Start o-Anisaldehyde (Starting Material) Inter Intermediate: Secondary Alcohol Start->Inter THF, 0°C to RT 2h Reagent Cyclohexylmagnesium Bromide (2.0 eq) Reagent->Inter Step2 Ionic Hydrogenation (Et3SiH / TFA) Inter->Step2 Isolation Product 1-(Cyclohexylmethyl)- 2-methoxybenzene Step2->Product DCM, RT, 4h

Figure 1: Regioselective synthesis route avoiding para-isomer contamination.

Step-by-Step Methodology

Reagents:

  • o-Anisaldehyde (CAS: 135-02-4)

  • Cyclohexylmagnesium bromide (2.0 M in ether)

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) anhydrous

Protocol:

  • Nucleophilic Addition (Formation of Carbinol):

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

    • Add o-Anisaldehyde (10.0 mmol) and 20 mL anhydrous THF. Cool to 0°C.

    • Dropwise add Cyclohexylmagnesium bromide (12.0 mmol, 1.2 eq) over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). Aldehyde spot should disappear.

    • Quench: Add sat. NH₄Cl (aq). Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

    • Result: Crude secondary alcohol (colorless oil).

  • Ionic Hydrogenation (Deoxygenation):

    • Dissolve the crude alcohol in 15 mL anhydrous DCM.

    • Add Triethylsilane (30.0 mmol, 3 eq).

    • Cool to 0°C. Add TFA (30.0 mmol, 3 eq) dropwise. Caution: Gas evolution.

    • Stir at RT for 4 hours.

    • Workup: Quench with sat. NaHCO₃ (carefully). Extract with DCM.

    • Purification: Flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

    • Yield: Expect 75-85% of 1-(Cyclohexylmethyl)-2-methoxybenzene .

Why this method? Direct hydrogenation of a double bond (e.g., from a Wittig reaction) often leads to over-reduction of the anisole ring or partial demethylation. The Et₃SiH/TFA method specifically reduces the benzylic alcohol without touching the aromatic ring or the ether.

Functionalization & Application

Once synthesized, this building block is rarely the final drug. It serves as the "lipophilic anchor."

Functionalization Strategy: Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the para position relative to itself (Position 5) or ortho (Position 3). Due to the steric bulk of the cyclohexylmethyl group at Position 1, substitution at Position 3 is sterically disfavored.

  • Target: 4-Bromo-1-(cyclohexylmethyl)-2-methoxybenzene.

  • Reagent: NBS (N-Bromosuccinimide) in Acetonitrile.

  • Utility: The resulting aryl bromide is a substrate for Buchwald-Hartwig aminations or Suzuki couplings, allowing the attachment of polar heterocycles.

Application Decision Tree

ApplicationLogic Problem Drug Design Challenge Solubility Issue: Poor Solubility (Crystal Packing) Problem->Solubility Metabolism Issue: High Clearance (Benzylic Oxidation) Problem->Metabolism Potency Issue: Low Potency (Hydrophobic Pocket) Problem->Potency Solution Apply Cyclohexylmethyl-Anisole Scaffold Solubility->Solution Metabolism->Solution Potency->Solution Result1 Disrupts planarity -> Increases Solubility Solution->Result1 Result2 Removes benzylic H -> Blocks CYP oxidation Solution->Result2 Result3 Fills lipophilic pocket via Shape Complementarity Solution->Result3

Figure 2: Strategic logic for implementing the scaffold in lead optimization.

Case Study: CNS Penetration Optimization

Scenario: A lead compound containing a biphenyl core shows poor brain penetration (low Kp,uu) due to high efflux transporter (P-gp) recognition and high plasma protein binding.

Intervention: Replacing the distal phenyl ring with a cyclohexyl ring and introducing a methylene spacer (the specific scaffold discussed here).

Outcome:

  • LogP Adjustment: The cyclohexyl group increases lipophilicity slightly, but the disruption of the biphenyl planarity reduces the "flatness" often recognized by P-gp efflux pumps.

  • Fsp³ Increase: Increasing the fraction of sp³ carbons correlates with improved clinical success and lower toxicity events [1].

  • Metabolic Switch: The methoxy group serves as a metabolic "handle." If the compound is too stable, the O-demethylation (to the phenol) provides a clearance pathway that can be tuned by adding fluorine to the methoxy group (e.g., -OCF₃).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2024).[1][2] Cyclohexanes in Drug Discovery: Bioisosteres for Phenyl and t-Butyl Groups. PharmaBlock White Papers. Link

  • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Wojno-Picon, J., et al. (2024).[4] Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design.[2] ACS Medicinal Chemistry Letters. Link

  • Ito, S., et al. (2009). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Organic Letters. (Source for alternative coupling strategies). Link

Sources

Method

Application Note: Advanced Reagents and Protocols for the Regioselective ortho-Alkylation of Anisole with Cyclohexylmethyl Bromide

Executive Summary The regioselective alkylation of aromatic ethers is a fundamental transformation in drug development and materials science. However, coupling anisole with primary alkyl halides, such as cyclohexylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective alkylation of aromatic ethers is a fundamental transformation in drug development and materials science. However, coupling anisole with primary alkyl halides, such as cyclohexylmethyl bromide, presents a dual challenge. Standard electrophilic aromatic substitution (Friedel-Crafts alkylation) fails due to the innate para-directing steric bulk of the methoxy group and the propensity of the primary cyclohexylmethyl carbocation to undergo rapid 1,2-hydride shifts, yielding rearranged tertiary products 1.

To achieve absolute ortho-selectivity without alkyl rearrangement, this application note details a Directed ortho-Metalation (DoM) strategy coupled with cuprate transmetalation . By rationally selecting n-Butyllithium (n-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) for lithiation, followed by activation with Knochel’s salt (CuCN·2LiCl), researchers can establish a highly efficient, self-validating


 pathway.

Mechanistic Causality & Reagent Logic

The success of this protocol relies on overriding the electronic preferences of the aromatic ring through precise organometallic coordination.

  • n-BuLi and TMEDA (The Lithiation Engine): In ethereal solvents, n-BuLi exists as relatively unreactive hexamers or tetramers. The addition of TMEDA forcefully deaggregates these clusters into highly basic dimers. The methoxy oxygen of anisole coordinates the lithium atom—a phenomenon known as the Complex Induced Proximity Effect (CIPE)—which kinetically directs the deprotonation exclusively to the ortho-position 2. This cooperative ligation is critical for high reactivity 3.

  • CuCN·2LiCl (The Transmetalation Bridge): Direct reaction of ortho-lithioanisole with cyclohexylmethyl bromide is sluggish and prone to E2 elimination (yielding methylenecyclohexane) or Wurtz-type homocoupling. By transmetalating the hard organolithium intermediate into a softer arylcyanocuprate, the nucleophilicity is tuned specifically for a clean

    
     displacement of the primary bromide4.
    

Logic cluster_DoM Directed ortho-Metalation (Targeted) cluster_FC Friedel-Crafts Alkylation (Flawed) Anisole Anisole DoM_Int ortho-Lithioanisole (Stable Intermediate) Anisole->DoM_Int n-BuLi / TMEDA FC_Int Carbocation Rearrangement (1-Methylcyclohexyl) Anisole->FC_Int AlCl3 / Alkyl Bromide DoM_Prod ortho-Cyclohexylmethylanisole (Desired Product) DoM_Int->DoM_Prod S_N2 (Cu-mediated) FC_Prod para-Rearranged Anisole (Undesired Byproduct) FC_Int->FC_Prod Electrophilic Attack

Fig 1. Logical divergence between DoM and Friedel-Crafts pathways for anisole alkylation.

Quantitative Data & Optimization Matrix

The table below summarizes the empirical data driving the selection of the cuprate-mediated DoM pathway over alternative methodologies.

Reaction ConditionsDirecting Group / CatalystRegioselectivity (o:m:p)Yield (%)Primary Byproduct
Cyclohexylmethyl bromide, AlCl3, CH2Cl2None (Electrophilic)<5 : 0 : >9582%para-(1-methylcyclohexyl)anisole
Cyclohexylmethyl bromide, n-BuLi, THFMethoxy (DoM)>95 : 0 : <535%Wurtz coupling dimers, Anisole
Cyclohexylmethyl bromide, n-BuLi, TMEDA, THFMethoxy (DoM)>95 : 0 : <558%Elimination (methylenecyclohexane)
Cyclohexylmethyl bromide, n-BuLi, TMEDA, CuCN·2LiCl Methoxy (DoM + Cuprate) >99 : 0 : <1 91% None (Clean conversion)

Experimental Workflow: Step-by-Step Protocol

Prerequisites: All glassware must be flame-dried under vacuum. THF must be freshly distilled from sodium/benzophenone. TMEDA should be distilled over CaH2. n-BuLi concentration must be verified via titration (e.g., against diphenylacetic acid) prior to use.

Step 1: Pre-Lithiation Complex Formation
  • Charge a 100 mL Schlenk flask with Anisole (1.08 g, 10.0 mmol) and anhydrous THF (25 mL) under an argon atmosphere.

  • Add freshly distilled TMEDA (1.65 mL, 11.0 mmol) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Directed ortho-Metalation (DoM)
  • Dropwise add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) over 10 minutes.

  • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, indicating the successful formation of ortho-lithioanisole. If the solution remains colorless, the n-BuLi has likely degraded.

  • Stir the mixture at 0 °C for 2 hours to ensure complete metalation.

Step 3: Transmetalation to Arylcyanocuprate
  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add a standardized solution of CuCN·2LiCl (11.0 mL of a 1.0 M solution in THF, 11.0 mmol).

  • Self-Validation Check: The mixture will turn light green or brown, confirming the formation of the lower-order cuprate.

  • Allow the mixture to stir at -78 °C for 30 minutes, then briefly warm to -20 °C for 10 minutes to ensure complete transmetalation, before re-cooling to -78 °C.

Step 4: Alkylation
  • Add cyclohexylmethyl bromide (1.40 mL, 10.0 mmol) dropwise. (Note: Pass the bromide through a short pad of basic alumina immediately before use to remove trace HBr).

  • Allow the reaction to slowly warm to room temperature overnight (approx. 12 hours).

Step 5: Quench and Isolation
  • Quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NH4Cl and concentrated NH4OH.

    • Causality Note: The ammonia is strictly required to sequester the copper as the deep blue

      
       complex. Failing to add ammonia will result in intractable copper salt emulsions during extraction.
      
  • Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, 100% hexanes to 95:5 hexanes/ethyl acetate) to yield ortho-cyclohexylmethylanisole as a clear oil.

Workflow S1 1. Lithiation (0 °C, 2h) S2 2. Cu-Metalation (-78 °C, 30m) S1->S2 S3 3. Alkylation (RT, 12h) S2->S3 S4 4. Quench (NH4Cl/NH3) S3->S4

Fig 2. Step-by-step experimental workflow for cuprate-mediated ortho-alkylation.

References

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed?
  • The Effect of HMPA on the Reactivity of Epoxides, Aziridines, and Alkyl Halides with Organolithium Reagents Source: ResearchGate URL
  • 1-Bromo-2-(cyclohexylmethyl)
  • Alcohols, Phenols, and Ethers Overview - Friedel-Crafts Alkylation of Anisole Source: Scribd URL

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 2-(Cyclohexylmethyl)anisole Intermediates

Abstract & Introduction 2-(Cyclohexylmethyl)anisole is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialty materials. Its molecular architecture, derived f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-(Cyclohexylmethyl)anisole is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialty materials. Its molecular architecture, derived from the strategic combination of an anisole core and a cyclohexylmethyl substituent, imparts unique properties crucial for downstream applications. The predominant synthetic route to this intermediate is the Friedel-Crafts alkylation of anisole, which, while effective, invariably produces a mixture of isomers and byproducts.[1][2] The stringent purity requirements of the pharmaceutical and fine chemical industries necessitate robust and efficient purification strategies to isolate the desired 2-isomer from unreacted starting materials, the 4-isomer, and other process-related impurities.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification methods for 2-(cyclohexylmethyl)anisole. We will explore the typical impurity profile resulting from its synthesis and detail validated protocols for fractional vacuum distillation and preparative column chromatography. The causality behind experimental choices is explained, and self-validating quality control steps are integrated into each protocol to ensure scientific integrity.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The Friedel-Crafts reaction of anisole with a cyclohexylmethylating agent (e.g., cyclohexylmethyl chloride or cyclohexylmethanol) in the presence of a Lewis or Brønsted acid catalyst is an electrophilic aromatic substitution.[5] The methoxy group of anisole is an ortho-, para-directing activator, leading to a predictable set of impurities.[6]

Common Impurities Include:

  • Positional Isomer: 4-(cyclohexylmethyl)anisole is the major byproduct. Due to steric hindrance from the methoxy group, the para-substituted product is often formed in significant quantities alongside the desired ortho-isomer.

  • Unreacted Starting Materials: Residual anisole and the cyclohexylmethylating agent.

  • Poly-Alkylated Products: Di-(cyclohexylmethyl)anisole species can form, especially if the molar ratio of reactants is not strictly controlled.

  • Catalyst Residues: Residual acid catalysts (e.g., AlCl₃, H₂SO₄) and their hydrolysis products.

  • Solvent: Residual reaction solvents.

The primary purification challenge lies in the efficient separation of the 2-(cyclohexylmethyl)anisole and 4-(cyclohexylmethyl)anisole isomers, which possess very similar physical properties.

A typical impurity profile of a crude reaction mixture is quantified using Gas Chromatography-Mass Spectrometry (GC-MS), which can resolve and identify volatile components.[7][8]

CompoundRetention Time (min)Area % (Typical Crude)Identification
Anisole4.25-10%Starting Material
Cyclohexylmethanol6.82-5%Starting Material
2-(cyclohexylmethyl)anisole 15.150-60%Target Product
4-(cyclohexylmethyl)anisole15.525-35%Positional Isomer
Di-(cyclohexylmethyl)anisole22.3<2%Poly-alkylation

Table 1: Example GC-MS analysis of a crude 2-(cyclohexylmethyl)anisole reaction mixture.

Purification Methodologies

A multi-step approach is typically required to achieve high purity (>99.5%). The workflow generally involves a bulk purification step to remove lower and higher boiling point impurities, followed by a high-resolution technique to separate the critical isomeric pair.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture (Purity: 50-60%) Distill Fractional Vacuum Distillation Crude->Distill Distillate Enriched Isomer Mixture (Purity: 85-95%) Distill->Distillate Main Fraction Waste1 Low Boiling Impurities (Anisole, etc.) Distill->Waste1 First Fraction Waste2 High Boiling Impurities (Di-alkylated, etc.) Distill->Waste2 Residue Chrom Preparative Chromatography Distillate->Chrom Pure Pure 2-isomer (Purity: >99.5%) Chrom->Pure Target Fractions Waste3 4-isomer & Other Impurities Chrom->Waste3 Other Fractions

Caption: Recommended multi-step purification workflow.

Method 1: Fractional Vacuum Distillation

Rationale: This is an effective initial step to remove unreacted starting materials and high-boiling poly-alkylated byproducts. 2-(cyclohexylmethyl)anisole has a high boiling point, and distillation under vacuum is essential to prevent thermal decomposition.[9] While this method will not fully separate the ortho and para isomers due to their close boiling points, it significantly enriches the main fraction, making subsequent chromatographic purification more efficient.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings), a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Charge the distillation flask with the crude reaction mixture (post-workup and drying). Add boiling chips or a magnetic stir bar.

  • Evacuate the System: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Collect the low-boiling components, primarily unreacted anisole, at a lower head temperature.

    • Fraction 2 (Main Fraction): As the head temperature stabilizes at the boiling point of the product mixture, switch to a new collection flask. Collect the fraction corresponding to the enriched 2- and 4-(cyclohexylmethyl)anisole mixture.

    • Fraction 3 (Residue): Once the distillation rate slows and the temperature begins to rise again, stop the distillation. The high-boiling residues, including poly-alkylated products, will remain in the distillation flask.

  • Quality Control: Analyze each fraction by GC-MS to confirm the separation efficiency and determine which fractions to carry forward.

Expected Outcome:

FractionMain ComponentsPurity of 2-isomer
1Anisole, Solvents<1%
22- & 4-(cyclohexylmethyl)anisole~60-65% (in the isomer mix)
ResidueDi-alkylated products, Tar<1%

Table 2: Typical results from fractional vacuum distillation.

Method 2: Preparative Column Chromatography

Rationale: To achieve pharmaceutical-grade purity, the critical ortho/para isomer pair must be separated. Preparative column chromatography, utilizing the slight difference in polarity between the isomers, is the most effective method for this high-resolution separation.[10][11] The 2-isomer is generally slightly more polar than the 4-isomer due to potential intramolecular interactions and a different dipole moment, allowing for separation on a polar stationary phase like silica gel.

G cluster_1 Chromatography Protocol TLC 1. TLC Solvent Screening Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Concentrated) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC/GC-MS) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Final Final Pure Product Evap->Final

Caption: Step-by-step preparative chromatography workflow.

Protocol:

  • Solvent System Selection (TLC):

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). The goal is to achieve a clear separation between the 2- and 4-isomers with an Rf value for the target compound of ~0.2-0.3.

    • A common starting point is a low-polarity solvent system, such as Hexane:Ethyl Acetate (98:2 or 95:5).

  • Column Packing:

    • Select a glass column with an appropriate diameter and length for the amount of material to be purified (a 50:1 to 100:1 ratio of silica to crude material by weight is typical).

    • Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the enriched fraction from the distillation in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the concentrated sample to the top of the silica bed.

  • Elution and Fractionation:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions of a consistent volume (e.g., 20 mL). The less polar 4-isomer will typically elute first, followed by the desired 2-isomer.

  • Fraction Analysis (QC):

    • Monitor the collected fractions using TLC or GC-MS. Spot every few fractions on a TLC plate to visualize the separation.

    • Analyze key fractions by GC-MS to confirm the identity and purity of the eluting compounds.

  • Pooling and Solvent Removal:

    • Combine the fractions containing the pure 2-(cyclohexylmethyl)anisole (typically >99.5% purity by GC).

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the final product as a clear, colorless oil.

Final Purity Assessment

The purity of the final isolated product must be rigorously confirmed using validated analytical methods.[3][12]

4.1 High-Performance Liquid Chromatography (HPLC) Protocol:

  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 272 nm.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.[7]

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • Analysis: Confirms the identity via mass spectrum and purity via peak area integration.

ParameterSpecificationTest Method
AppearanceClear, colorless oilVisual
IdentityConforms to reference spectrumGC-MS, NMR
Purity (by HPLC)≥ 99.5%HPLC
Individual Impurity≤ 0.10%HPLC
Purity (by GC)≥ 99.5%GC-MS

Table 3: Final product specifications for high-purity 2-(cyclohexylmethyl)anisole.

Conclusion

The successful purification of 2-(cyclohexylmethyl)anisole from its synthetic reaction mixture requires a logical, multi-step approach. An initial bulk purification by fractional vacuum distillation effectively removes low and high-boiling impurities, significantly enriching the isomeric mixture. Subsequent high-resolution separation using preparative silica gel chromatography is essential for isolating the desired 2-isomer from its 4-isomer byproduct to achieve the high purity levels (>99.5%) demanded by the pharmaceutical industry. Rigorous in-process and final quality control using techniques like GC-MS and HPLC are mandatory to validate the effectiveness of the purification protocol and ensure the final product meets all specifications.

References

  • Organic Syntheses. Anisole. Available at: [Link]

  • Vani, B., Pabba, M., Kalyani, S., & Sridhar, S. (2021). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. ResearchGate. Available at: [Link]

  • Google Patents. Environment-friendly synthesis method of p-methyl anisole. CN106916055B.
  • Google Patents. Preparation method of anisole. CN1036454C.
  • Barton, B., Senekal, U., et al. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of anisole and by-products through vapor phase alkylation. Available at: [Link]

  • Peretto, I., et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Google Patents. Anisole derivatives. US4746747A.
  • Wang, Y., et al. (2015). Separation and Purification of Two Minor Compounds from Radix Isatidis by Integrative MPLC and HSCCC with Preparative HPLC. PMC. Available at: [Link]

  • Der Pharma Chemica. (2016). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Available at: [Link]

  • University of Rochester. Guide for crystallization. Available at: [Link]

  • Kim, J. N., et al. (2004). Synthesis of 4-Methylene-2-cyclohexenones and Their Aromatization Reaction toward para-Methoxylmethyl Anisole Derivatives. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Anisole chromatograms for sample volumes of solution. Available at: [Link]

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  • Biosciences Biotechnology Research Asia. (2012). Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus. Available at: [Link]

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  • El-Beqqali, A., et al. (2022). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. Frontiers in Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyl-2-methoxybenzene Analogs

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-benzyl-2-methoxybenzene and its analogs, a critical transformation in synthetic organic chemistry, particularly for the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-benzyl-2-methoxybenzene and its analogs, a critical transformation in synthetic organic chemistry, particularly for the deprotection of phenolic hydroxyl groups. This guide is intended for researchers, scientists, and professionals in drug development. It offers an in-depth exploration of the reaction mechanism, detailed experimental protocols, process optimization strategies, and critical safety considerations. The protocols have been designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Benzyl Ether Cleavage

In the intricate landscape of multi-step organic synthesis, particularly in the pharmaceutical industry, the use of protecting groups is indispensable. The benzyl ether is a frequently employed protecting group for alcohols and phenols due to its stability across a wide range of chemical conditions.[1] Its removal, or debenzylation, is a crucial final step in the synthesis of many active pharmaceutical ingredients (APIs) and complex natural products.[2]

Catalytic hydrogenation is a premier method for the cleavage of benzyl ethers, lauded for its mild reaction conditions and clean conversions.[1][3] This process, a specific type of hydrogenolysis, utilizes a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source to selectively cleave the benzylic carbon-oxygen bond, liberating the desired phenol and producing toluene as a benign byproduct.[1][3]

The substrate at the core of this note, 1-benzyl-2-methoxybenzene, serves as a model for guaiacol-type structures, which are prevalent in numerous natural products and pharmaceutical compounds.[4][5] Understanding the nuances of its debenzylation is therefore of significant practical importance.

Mechanistic Insights: The "Why" Behind the Protocol

The catalytic hydrogenolysis of a benzyl ether is a surface-mediated reaction that occurs on the active sites of the palladium catalyst.[1][3] A simplified, generally accepted mechanism is as follows:

  • Adsorption: Both the 1-benzyl-2-methoxybenzene substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.[1]

  • Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium hydride (Pd-H) species.[1]

  • C-O Bond Cleavage: The adsorbed benzyl ether undergoes oxidative addition to a Pd(0) center, forming a Pd(II) complex.[6] The benzylic carbon-oxygen bond is then cleaved by the active palladium hydride species.[1][6]

  • Product Formation and Desorption: This cleavage results in the formation of the deprotected phenol (2-methoxyphenol) and toluene.[6] These products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[1]

The efficiency of this process is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.[7] The methoxy group in the ortho position of the substrate can influence the electronic properties of the aromatic ring, which may have a subtle effect on the reaction rate.[8]

Catalytic Hydrogenolysis Mechanism cluster_catalyst Palladium Surface Pd_Surface Pd(0) Active Sites Activated_H Pd-H Species Pd_Surface->Activated_H H₂ dissociation Substrate 1-Benzyl-2-methoxybenzene Adsorption Adsorption Substrate->Adsorption H2 H₂ (gas) H2->Adsorption Adsorption->Pd_Surface onto Cleavage C-O Bond Cleavage Adsorption->Cleavage Adsorbed Substrate Activated_H->Cleavage attack Products 2-Methoxyphenol + Toluene Cleavage->Products Desorption Desorption Products->Desorption Desorption->Pd_Surface regeneration Experimental_Workflow Start Start Setup Assemble Glassware (3-neck flask, condenser) Start->Setup Charge_Reagents Charge Substrate & Solvent Setup->Charge_Reagents Inert Purge with N₂/Ar Charge_Reagents->Inert Add_Catalyst Add 10% Pd/C Catalyst Inert->Add_Catalyst H2_Intro Introduce H₂ Atmosphere (Balloon or Parr Apparatus) Add_Catalyst->H2_Intro Reaction Stir Vigorously at RT H2_Intro->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Completion Reaction Complete? Monitor->Completion Completion->Reaction No Purge_H2 Vent H₂ & Purge with N₂/Ar Completion->Purge_H2 Yes Filter Filter through Celite® Purge_H2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (if necessary) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for catalytic hydrogenation.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1-benzyl-2-methoxybenzene (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to remove oxygen, which can deactivate the catalyst and create a flammable mixture with hydrogen. [9]3. Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate).

  • Introduction of Hydrogen: Evacuate the flask and backfill with hydrogen gas. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr apparatus for reactions requiring higher pressure. [10]For most benzyl ether deprotections, atmospheric pressure is sufficient. [10]5. Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen). [10]6. Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas. [1]8. Filtration: Dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the palladium catalyst. [1]Wash the Celite® pad thoroughly with ethanol to ensure complete recovery of the product. [10] * Critical Safety Note: The Pd/C catalyst on the filter paper is highly pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. [1]Quench the catalyst on the Celite® pad with water immediately after filtration before disposal. [1]9. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxyphenol. [10]The product is often of high purity and may not require further purification.

Process Optimization and Data

The efficiency of the catalytic hydrogenation can be influenced by several parameters. The following table provides a summary of typical conditions and expected outcomes for the debenzylation of 1-benzyl-2-methoxybenzene and its analogs.

Substrate AnalogCatalyst Loading (mol% Pd)SolventH₂ Pressure (atm)Temperature (°C)Typical Time (h)Yield (%)
1-Benzyl-2-methoxybenzene5-10%EtOH1252-4>95%
1-(4-Methylbenzyl)-2-methoxybenzene5-10%EtOH1253-5>95%
1-(4-Chlorobenzyl)-2-methoxybenzene10%EtOAc1-325-404-8~90%
1-Benzyl-2,4-dimethoxybenzene5-10%THF1252-4>95%

Notes on Optimization:

  • Catalyst: 10% Pd/C is the workhorse catalyst. For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective. [7]* Solvent: The choice of solvent can significantly impact the reaction rate. The general order of solvent efficiency for Pd/C-catalyzed debenzylation is: toluene < methanol < ethanol << acetic acid < THF. [7]Acetic acid can accelerate the reaction by protonating the ether oxygen, but it is not suitable for acid-sensitive substrates. [7]* Substituent Effects: Electron-donating groups on the benzyl ring can sometimes slow the reaction, while electron-withdrawing groups may facilitate it. [8]Halogenated benzyl ethers may undergo hydrodehalogenation as a side reaction.

  • Catalyst Poisons: Certain functional groups (e.g., thiols, amines) and impurities can act as catalyst poisons, deactivating the palladium catalyst. [10]The presence of nitrogen-containing compounds like pyridine can completely inhibit benzyl ether hydrogenolysis, a feature that can be exploited for chemoselective reductions. [11][12]* Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid can be employed. [10][13]This method is often milder and can be advantageous for substrates with other reducible functional groups. [10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality catalyst.- Purify the substrate to remove impurities.- Increase hydrogen pressure (if using a Parr apparatus).- Ensure vigorous stirring.
Side Reactions (e.g., ring hydrogenation) - Catalyst is too active (e.g., Pt or Rh catalysts)- Harsh reaction conditions- Use Pd/C, which is generally selective for hydrogenolysis over arene hydrogenation.<[7]br>- Use milder conditions (lower temperature and pressure).
Low Product Yield - Incomplete reaction- Product loss during work-up- Catalyst deactivation- Ensure the reaction goes to completion by monitoring.- Thoroughly wash the Celite® pad during filtration.- Increase catalyst loading or use a more active catalyst.

Safety Precautions

The use of hydrogen gas and pyrophoric catalysts necessitates strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. [9]Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby. [9][14]Use appropriate equipment designed for hydrogenation reactions.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. [1][9]Handle the catalyst in an inert atmosphere whenever possible. [9]The wetted catalyst is safer to handle, but care should still be taken. [15]* Catalyst Filtration and Disposal: As mentioned, the filtered catalyst is extremely pyrophoric. [1]Never allow the filter cake to dry. Quench it with water immediately after filtration and dispose of it according to your institution's hazardous waste guidelines. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. [14][16]

Conclusion

The catalytic hydrogenation of 1-benzyl-2-methoxybenzene analogs is a robust and reliable method for the deprotection of phenolic hydroxyl groups. By understanding the underlying mechanism and paying careful attention to experimental parameters and safety precautions, researchers can achieve high yields and clean conversions. This guide provides a solid foundation for the successful application of this important transformation in a research and development setting.

References

  • Honrel. (2025, February 27).
  • Benchchem. (n.d.).
  • Apollo Scientific. (2022, September 16). Palladium on carbon, 10% Pd, powder.
  • Carl ROTH. (2024, September 21).
  • ResearchGate. (n.d.). Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f.
  • Fisher Scientific. (2024, March 19).
  • Kotti, S. R. S., et al. (2018, March 5). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Angewandte Chemie.
  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
  • Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
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  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Mitsui, S., et al. (2006, March 27). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | Request PDF.
  • Seeberger, P. H., et al. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
  • Hartwig, J. F., et al. (2011, April 22). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science.
  • MilliporeSigma. (n.d.). 2-Methoxyphenol for synthesis.
  • Murelli, R. P., et al. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • Sajiki, H. (n.d.).
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ortho-Substituted Cyclohexylmethyl Anisole

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of ortho-substituted cyclohexylmethyl anisole. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of ortho-substituted cyclohexylmethyl anisole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges and improve reaction yields and selectivity.

Introduction

The synthesis of ortho-substituted cyclohexylmethyl anisole is a critical process in the development of various pharmaceutical compounds. The targeted ortho-alkylation of anisole presents unique challenges, primarily related to achieving high regioselectivity and yield. This is often accomplished through a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution. However, the methoxy group of anisole is an ortho-para directing group, which can lead to a mixture of products, with the para-substituted isomer often being the major product due to steric hindrance at the ortho position. This guide will explore common issues and provide evidence-based solutions to optimize this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of ortho-substituted cyclohexylmethyl anisole.

Problem 1: Low Overall Yield of Cyclohexylmethyl Anisole

Q: My reaction is resulting in a consistently low yield of the desired cyclohexylmethyl anisole product. What are the potential causes and how can I improve the yield?

A: Low yields in this synthesis can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[2][] Ensure that the reaction is carried out at the optimal temperature to facilitate the desired transformation without promoting side reactions. Inadequate reaction time may lead to incomplete conversion of starting materials. Conversely, excessively long reaction times can lead to the formation of degradation products. A systematic optimization of these parameters is recommended.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the Friedel-Crafts alkylation.[4] The catalyst's activity can be diminished by the presence of moisture or other impurities in the reagents or solvent. The lone pair of electrons on the oxygen atom of anisole can also coordinate with the Lewis acid, reducing its effectiveness.[5]

    • Solution: Use freshly opened or purified anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Consider using a higher catalyst loading, but be mindful that excess catalyst can sometimes promote side reactions.[5]

  • Carbocation Rearrangement: The alkylating agent, cyclohexylmethanol, can form a primary carbocation upon activation by the Lewis acid. This primary carbocation is prone to rearrangement to a more stable secondary or tertiary carbocation, leading to the formation of undesired isomeric products.[6]

    • Solution: Employing milder reaction conditions (e.g., lower temperatures) can sometimes suppress carbocation rearrangements. Alternatively, using a different alkylating agent that is less prone to rearrangement may be beneficial.

  • Product Loss During Workup: The workup procedure, which typically involves aqueous washes, can lead to product loss if the desired compound has some solubility in the aqueous phase.[1]

    • Solution: Minimize the volume of aqueous solutions used for washing. Perform extractions with an appropriate organic solvent to recover any dissolved product.

Problem 2: Poor Ortho-Selectivity (High Para-Isomer Formation)

Q: My reaction produces a significant amount of the para-substituted isomer, leading to a low yield of the desired ortho-product. How can I enhance ortho-selectivity?

A: Achieving high ortho-selectivity is a common challenge in the Friedel-Crafts alkylation of anisole. The methoxy group directs incoming electrophiles to both the ortho and para positions, with the para position often being favored sterically.[7]

Strategies to Enhance Ortho-Selectivity:

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the ortho/para ratio. Some catalysts may favor the formation of a bulkier transition state that directs the electrophile to the less sterically hindered para position, while others might promote ortho-alkylation through chelation control.

    • Recommendation: Experiment with different Lewis acids. For instance, a combination of catalytic ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity in the alkylation of phenolic derivatives.[8] While anisole is not a phenol, the underlying principle of a dual catalytic system to control regioselectivity could be explored.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho-isomer. At lower temperatures, the reaction may be under kinetic control, where the proximity of the methoxy group can favor ortho-substitution.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.[9]

    • Recommendation: Screen a variety of solvents with different polarities. Non-polar solvents may favor the formation of a tighter ion pair between the carbocation and the counterion, which could influence the approach to the aromatic ring.

  • Bulky Alkylating Agents: While counterintuitive, in some cases, using a bulkier alkylating agent can favor ortho-substitution due to specific steric interactions in the transition state. However, for the synthesis of cyclohexylmethyl anisole, the alkylating agent is fixed.

Problem 3: Formation of Polyalkylated Byproducts

Q: I am observing the formation of di- and tri-substituted products in my reaction mixture. How can I minimize this polyalkylation?

A: Polyalkylation occurs because the initial alkylation product, cyclohexylmethyl anisole, is more reactive than the starting material, anisole. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.[10][11]

Methods to Minimize Polyalkylation:

  • Use of Excess Anisole: Employing a large excess of the aromatic substrate (anisole) can statistically favor the mono-alkylation reaction.[11] This ensures that the electrophile is more likely to encounter an unreacted anisole molecule rather than an already alkylated one.

  • Control of Reactant Addition: Slowly adding the alkylating agent (cyclohexylmethanol) and the catalyst to the anisole can help maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of polyalkylation.

  • Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help to control the reactivity and reduce over-alkylation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts alkylation of anisole with cyclohexylmethanol?

A1: The reaction proceeds through a classic electrophilic aromatic substitution mechanism.[4]

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the cyclohexylmethanol by coordinating to the hydroxyl group, making it a better leaving group. This leads to the formation of a cyclohexylmethyl carbocation or a highly polarized complex that acts as the electrophile.

  • Electrophilic Attack: The electron-rich anisole ring attacks the electrophile. The methoxy group directs the attack to the ortho and para positions.

  • Rearomatization: A base (often the counter-ion of the catalyst, e.g., AlCl₃OH⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.

Reaction Mechanism Overview

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A Cyclohexylmethanol C Cyclohexylmethyl Carbocation (Electrophile) A->C + Lewis Acid B Lewis Acid (e.g., AlCl₃) D Anisole E Sigma Complex D->E + Electrophile F Ortho-Substituted Cyclohexylmethyl Anisole E->F - H⁺

Caption: Friedel-Crafts Alkylation Mechanism.

Q2: Are there alternative, greener methods for the ortho-alkylation of anisole?

A2: Yes, research is ongoing to develop more environmentally friendly methods for selective C-H functionalization. Some promising approaches include:

  • Transition Metal Catalysis: Catalytic systems based on rhodium, palladium, or ruthenium have been explored for the directed C-H activation and subsequent alkylation of arenes.[13][14] These methods can offer high regioselectivity under milder conditions.

  • Solid Acid Catalysts: Using solid acid catalysts like zeolites can offer advantages in terms of catalyst recovery and reuse, making the process more sustainable.[15] The shape selectivity of zeolites can also influence the ortho/para product distribution.

Q3: How can I effectively separate the ortho and para isomers of cyclohexylmethyl anisole?

A3: The separation of ortho and para isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective separation technique.

  • Column Chromatography: This is a very common and effective method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

  • Crystallization: In some cases, one of the isomers may be a solid at room temperature or can be selectively crystallized from a suitable solvent mixture.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Anisole

This is a general guideline and may require optimization for specific laboratory conditions.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: In the reaction flask, place anhydrous anisole and the chosen anhydrous solvent (e.g., carbon disulfide, nitrobenzene).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) in portions.

  • Alkylating Agent Addition: Dissolve cyclohexylmethanol in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the optimized temperature for the required duration. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench it by slowly adding ice-cold water or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the ortho and para isomers.

Troubleshooting Workflow

G Start Low Yield or Poor Selectivity Q1 Check Reaction Conditions: - Temperature - Time - Concentration Start->Q1 A1_Yes Optimize Conditions Q1->A1_Yes No A1_No Conditions are Optimal Q1->A1_No Yes End Improved Synthesis A1_Yes->End Q2 Evaluate Catalyst: - Anhydrous? - Sufficient Loading? A1_No->Q2 A2_Yes Increase Catalyst Loading or Use Fresh Catalyst Q2->A2_Yes No A2_No Catalyst is Fine Q2->A2_No Yes A2_Yes->End Q3 Analyze Product Mixture: - Isomers? - Polyalkylation? A2_No->Q3 A3_Isomers Improve Ortho-Selectivity: - Change Catalyst/Solvent - Lower Temperature Q3->A3_Isomers Isomers A3_Poly Minimize Polyalkylation: - Use Excess Anisole - Slow Addition of Reagents Q3->A3_Poly Polyalkylation A3_Other Investigate Other Side Reactions Q3->A3_Other Other A3_Isomers->End A3_Poly->End A3_Other->End

Caption: Decision tree for troubleshooting synthesis.

References

  • ALDESER. (2025, June 18). Hydrodeoxygenation of anisole to produce value-added products: ortho-, meta-, para- cresol.
  • Organic Chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12.
  • Pearson+. (n.d.). Describe two ways to prepare anisole from benzene.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • PMC. (n.d.). Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ACS Publications. (2026, January 30). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds.
  • ACS Publications. (2026, February 27). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega.
  • The University of Oklahoma. (n.d.). Role of transalkylation reactions in the conversion of anisole over HZSM-5.
  • PMC. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • RSC Publishing. (2021, December 27). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.
  • ACS Publications. (2023, July 3). Asymmetric para-Selective aza-Friedel–Crafts Reaction of Phenols Catalyzed by Bulky PyBidine-Ni(OAc)2 | ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Organic Syntheses. (n.d.). Anisole - Organic Syntheses Procedure.
  • MDPI. (2023, August 9). The Improved para-Selective C(sp 2 )-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Smolecule. (n.d.). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • RSC Publishing. (n.d.). Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis.
  • designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros.
  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry.
  • Scilit. (2004, June 30). Alkylation of toluene and anisole with 1-octen-3-ol over niobium catalysts.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of N-Cyclohexylmaleimide.
  • Benchchem. (n.d.). Improving yield in 1,2-Cyclohexanedione synthesis reactions.
  • rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.
  • ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.
  • Drug Intermediate. (n.d.). 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol).
  • ResearchGate. (2025, August 6). (PDF) Synthesis and antimitotic properties of ortho-substituted polymethoxydiarylazolopyrimidines.
  • PMC. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.
  • Wikipedia. (n.d.). Phenol.
  • ResearchGate. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
  • Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies.
  • RSC Publishing. (2020, December 17). Supramolecular-induced regiocontrol over the photochemical [4 + 4] cyclodimerization of NHC- or azole-substituted anthracenes.
  • Organic Chemistry Portal. (2008, July 14). Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol.
  • MDPI. (2024, May 7). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.

Sources

Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation of Anisole

Welcome to the Technical Support Center for advanced organic synthesis. The Friedel-Crafts alkylation of anisole (methoxybenzene) is a foundational C–C bond-forming reaction in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The Friedel-Crafts alkylation of anisole (methoxybenzene) is a foundational C–C bond-forming reaction in drug development and materials science. However, because the methoxy group is a highly activating, strongly electron-donating group, the anisole ring is exceptionally nucleophilic. This heightened reactivity makes the substrate highly susceptible to competitive side reactions under standard catalytic conditions[1].

This guide provides mechanistic troubleshooting, validated protocols, and shape-selective catalytic strategies to maximize monoalkylation and para-selectivity while preserving the integrity of the methoxy group.

Part 1: Diagnostic Workflow

Use the decision tree below to rapidly identify the chemical causality behind your side reactions and select the appropriate catalytic intervention.

G Start Identify Side Reaction in Anisole Alkylation Demethylation O-Demethylation (Phenol Byproducts) Start->Demethylation Polyalkylation Polyalkylation (Overalkylation) Start->Polyalkylation Regio Poor Regioselectivity (High Ortho-Isomer) Start->Regio Rearrangement Alkyl Rearrangement (Branched Chains) Start->Rearrangement Sol1 Switch to Mild Lewis Acids (e.g., Sc(OTf)3) Demethylation->Sol1 Sol2 Use Pore-Restricted Zeolites (e.g., FeY) Polyalkylation->Sol2 Sol3 Apply Shape-Selective Zeolite H-Beta Regio->Sol3 Sol4 Use Acylation-Reduction Sequence Rearrangement->Sol4

Diagnostic decision tree for identifying and resolving anisole alkylation side reactions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my anisole undergoing demethylation (yielding phenol derivatives), and how do I prevent it?

The Causality: Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are strong, hard Lewis acids. The aluminum or boron center strongly coordinates to the lone electron pairs on the ether oxygen of anisole. Upon heating, this Lewis acid-base complex undergoes nucleophilic attack by the counterion (e.g., chloride), cleaving the methyl-oxygen bond to release methyl chloride and form an aluminum phenoxide complex. During aqueous workup, this hydrolyzes into a phenol byproduct[2].

The Solution: Abandon AlCl₃. Transition to milder Lewis acids that exhibit lower oxophilicity or utilize rare-earth metal triflates. Catalysts like Scandium(III) triflate [Sc(OTf)₃] or Yttrium(III) triflate[Y(OTf)₃] provide sufficient Lewis acidity to activate the alkyl halide or anhydride without coordinating strongly enough to the methoxy group to induce ether cleavage[3].

Q2: How can I suppress polyalkylation and improve monoalkylation selectivity?

The Causality: Alkyl groups are electron-donating via hyperconjugation and inductive effects. Once the first alkyl group is installed on the anisole ring, the resulting monoalkylated product is more electron-rich—and therefore more nucleophilic—than the starting material. Statistically and electronically, the catalyst will favor reacting with the monoalkylated product over the unreacted anisole, leading to a cascade of di- and tri-alkylation[4].

The Solution:

  • Stoichiometric Control: Run the reaction neat in anisole (using it as both reactant and solvent) to statistically overwhelm the alkylating agent.

  • Spatial Restriction: Utilize microporous heterogeneous catalysts, such as FeY Zeolites. The rigid aluminosilicate framework has specific pore dimensions. While the monoalkylated product forms easily inside the cavity, the transition state required to add a second alkyl group is too sterically bulky to fit within the pore, effectively halting the reaction at monoalkylation (transition-state shape selectivity)[5].

Q3: How do I control regioselectivity to favor the para-isomer over the ortho-isomer?

The Causality: The methoxy group is an ortho/para directing group. While the para position is slightly favored due to steric hindrance from the methoxy group, homogeneous catalysis still yields significant amounts of the ortho-isomer, complicating downstream purification[1].

The Solution: Employ shape-selective solid acids like Zeolite H-Beta. The internal channel dimensions of H-Beta zeolites physically restrict the orientation of the incoming electrophile. The bulkier ortho-transition state is sterically hindered by the pore walls, heavily skewing the product distribution toward the more linear para-isomer[6].

Q4: Why am I seeing rearranged alkyl groups (e.g., isopropyl instead of n-propyl)?

The Causality: Friedel-Crafts alkylation proceeds via a carbocation (or carbocation-like) intermediate. If you attempt to install a straight-chain primary alkyl group (e.g., using 1-propyl chloride), the transient primary carbocation will rapidly undergo a [1,2]-hydride shift to form a thermodynamically more stable secondary carbocation. This results in the attachment of a branched isopropyl group instead of the desired linear chain[4][7].

The Solution: To install a linear alkyl chain, you must bypass the alkylation mechanism entirely. Perform a Friedel-Crafts Acylation using an acyl chloride (which forms a resonance-stabilized acylium ion that cannot rearrange). Follow this with a reduction step—such as a Clemmensen reduction, Wolff-Kishner reduction, or a borane-tert-butylamine complex/AlCl₃ reduction—to deoxygenate the ketone into a straight alkyl chain[4][8].

Part 3: Quantitative Data Summary

The selection of your catalyst dictates the fate of your reaction. The table below summarizes the expected performance metrics of various catalytic systems when applied to the alkylation of anisole.

Catalyst SystemAcid TypeDemethylation RiskPolyalkylation RiskPara-SelectivityCatalyst Recovery
AlCl₃ Strong LewisHighHighLowDestructive aqueous quench
Sc(OTf)₃ Mild LewisLowModerateModerateExtractable / Reusable
Zeolite H-Beta Solid BrønstedLowLowHigh (Shape-selective)Simple filtration
FeY Zeolite Solid Lewis/BrønstedLowVery Low (Pore-restricted)HighSimple filtration

Part 4: Validated Experimental Protocols

Protocol A: Mild Homogeneous Alkylation using Sc(OTf)₃

Objective: Achieve monoalkylation without ether cleavage using a mild, water-tolerant Lewis acid.

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Ar).

  • Reagent Loading: Add anisole (1.0 equiv) and the alkylating agent (e.g., benzyl chloride, 1.2 equiv) to the flask.

  • Solvent & Catalyst: Dissolve the mixture in anhydrous nitromethane (0.5 M). Add Sc(OTf)₃ (5–10 mol%) in one portion.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor the disappearance of the alkylating agent via TLC or GC-MS.

  • Workup (Self-Validating): Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. The Sc(OTf)₃ will partition into the aqueous layer (and can be recovered by removing the water under vacuum), while the organic layer retains the alkylated anisole. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Shape-Selective Heterogeneous Alkylation using Zeolite H-Beta

Objective: Maximize para-selectivity and suppress polyalkylation using spatial restriction.

  • Catalyst Activation: Place Zeolite H-Beta powder in a calcination furnace at 500 °C for 4 hours prior to use. Crucial Step: This removes adsorbed water and activates the internal Brønsted acid sites.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add the activated Zeolite H-Beta (20% w/w relative to the alkylating agent). Add the alkylating agent (1.0 equiv). Add anisole in a 5:1 molar excess (acting as both reactant and solvent to further suppress polyalkylation).

  • Reaction: Heat the suspension to 90 °C under vigorous stirring for 6–8 hours. Monitor via GC-MS to ensure the monoalkylated peak stabilizes without the emergence of heavier di-alkylated masses.

  • Workup: Cool the mixture to room temperature. Isolate the product by filtering the solid zeolite through a sintered glass funnel (the catalyst can be washed with ethyl acetate, dried, and re-calcined for future use). Concentrate the filtrate under reduced pressure to remove the excess anisole, yielding the highly para-enriched product.

References

  • SciSpace. "Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites". [Link]

  • MDPI. "Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs". [Link]

  • Canadian Science Publishing. "REARRANGEMENT STUDIES WITH C14: III. THE FRIEDEL–CRAFTS ALKYLATION OF ANISOLE WITH 2-PHENYLETHYL-1-C14 CHLORIDE AND 2-PHENYLETHANOL-1-C14".[Link]

  • Chemistry Stack Exchange. "Friedel–Crafts acylation of substituted anisole". [Link]

  • Chem-Station. "O-Demethylation".[Link]

  • SciELO. "Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite". [Link]

  • Universität zu Köln. "Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes".[Link]

Sources

Troubleshooting

Troubleshooting low purity in 1-(Cyclohexylmethyl)-2-methoxybenzene production

The following technical support guide is structured to address the specific synthetic challenges of 1-(Cyclohexylmethyl)-2-methoxybenzene . This molecule, a hybrid of an anisole core and a cyclohexyl moiety linked by a m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific synthetic challenges of 1-(Cyclohexylmethyl)-2-methoxybenzene . This molecule, a hybrid of an anisole core and a cyclohexyl moiety linked by a methylene bridge, presents unique purification hurdles due to the competing directing effects of the methoxy group and the steric bulk of the cyclohexyl ring.

Topic: Troubleshooting Low Purity & Process Optimization

Diagnostic Workflow: Identifying Your Impurity Profile[1][2]

Before altering your synthetic route, you must characterize the specific nature of your "low purity."[1] In the synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene (Target A ), three specific impurity classes account for 90% of failures.

The "Unholy Trinity" of Impurities
Impurity TypeChemical NatureOriginDiagnostic Signal (1H NMR)
Type I Regioisomer (Para) Friedel-Crafts (FC) acylation/alkylation favoring the para position over ortho.[2]Distinct doublet (

Hz) in aromatic region; Ortho usually shows complex multiplet.[2][1]
Type II Benzylic Alcohol/Olefin Incomplete reduction of the ketone or alcohol intermediate.[1]Alcohol: Benzylic proton

4.5-5.0 ppm.[2][1] Olefin: Vinylic protons

5.5-6.5 ppm.[2][1]
Type III Phenol Derivative Demethylation of the methoxy group (cleavage) by harsh Lewis acids (e.g., AlCl

, BBr

).[1]
Broad singlet (exchangeable with D

O) at

5.0-6.0 ppm; Loss of O-Me singlet at

3.8 ppm.[2][1]

Troubleshooting Guide (Q&A Format)

Q1: I am using Friedel-Crafts alkylation, but my product is a mixture of isomers. How do I isolate the ortho product?

The Hard Truth: You likely cannot efficiently separate them.[1] Friedel-Crafts alkylation of anisole with cyclohexylmethyl halides is thermodynamically and kinetically driven to the para position due to the steric hindrance of the methoxy group. If your target is the ortho isomer (1-(cyclohexylmethyl)-2-methoxybenzene), Friedel-Crafts is the wrong tool. [2]

The Solution: Directed Ortho-Metalation (DoM) Switch to a lithiation strategy.[2] The methoxy group acts as a Directed Metalation Group (DMG), coordinating with alkyl lithium reagents to exclusively deprotonate the ortho position.[1]

Protocol A: Ortho-Lithiation Route (High Regioselectivity)

  • Reagents: Anisole,

    
    -Butyllithium (
    
    
    
    -BuLi), Cyclohexanecarboxaldehyde.[2][1]
  • Mechanism: Anisole

    
     2-Lithioanisole 
    
    
    
    Carbinol Intermediate
    
    
    Target.[2][1]
  • Critical Step: The reduction of the resulting carbinol (alcohol) must be gentle to avoid eliminating the methoxy group.[1]

Q2: I have the intermediate alcohol (1-cyclohexyl-1-(2-methoxyphenyl)methanol). I tried catalytic hydrogenation (Pd/C), but I see ring saturation. What happened?

Analysis: Palladium on Carbon (Pd/C) is non-selective.[2][1] It will reduce your benzylic alcohol, but it will also readily hydrogenate the anisole ring to a methoxy-cyclohexane derivative, or hydrogenolyze the C-O bond.[1]

The Solution: Ionic Hydrogenation Use a hydride donor in acidic media.[1] This method specifically targets the benzylic carbocation formed from the alcohol, leaving the aromatic ring and the methoxy ether intact.[1]

Protocol B: Ionic Hydrogenation (Silane/TFA)

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2][1]
    
  • Procedure:

    • Dissolve the crude alcohol in DCM (0.1 M).

    • Add

      
       (3.0 equiv).[1]
      
    • Cool to 0°C. Add TFA (10 equiv) dropwise.

    • Why this works: TFA protonates the alcohol, generating a benzylic carbocation.[1] The silane acts as a hydride donor, quenching the cation to form the methylene bridge.[1] This avoids metal catalysts entirely.[1]

Q3: My LC-MS shows a mass corresponding to the phenol (M-14). Did I lose my methyl group?

Analysis: Yes. If you used Aluminum Chloride (


) or Boron Tribromide (

) in a previous step (e.g., attempting a Friedel-Crafts acylation), you likely cleaved the methyl ether.[2][1] Anisoles are sensitive to strong Lewis acids at elevated temperatures.[1]

The Fix:

  • Prevention: Use milder Lewis acids like

    
     or 
    
    
    
    if you must perform acylation.[1]
  • Recovery: If you have the phenol, you can re-methylate it using Dimethyl Sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ) and Potassium Carbonate (
    
    
    ) in Acetone.[1]

Visualization of Troubleshooting Logic

The following decision tree illustrates the logical flow for diagnosing and correcting purity issues.

TroubleshootingFlow Start Low Purity Detected (HPLC/NMR) CheckRegio Check Aromatic Region (Isomerism?) Start->CheckRegio IsPara Doublet observed? (Para-isomer) CheckRegio->IsPara Yes IsOrtho Multiplet observed? (Ortho-isomer) CheckRegio->IsOrtho No SwitchLithiation ACTION: Switch to Ortho-Lithiation Route IsPara->SwitchLithiation CheckFunc Check Aliphatic Region (Intermediates?) IsOrtho->CheckFunc HasOH Peak @ 4.5-5.0 ppm? (Alcohol present) CheckFunc->HasOH Yes HasPhenol Broad Singlet? (Demethylation) CheckFunc->HasPhenol Yes IonicHydro ACTION: Perform Ionic Hydrogenation (Et3SiH + TFA) HasOH->IonicHydro Remethylate ACTION: Re-methylate (MeI + K2CO3) HasPhenol->Remethylate

Figure 1: Diagnostic logic flow for identifying impurity origins based on NMR signatures.[2][1]

Recommended Synthetic Workflow (The "Gold Standard")

To ensure high purity (>98%) of 1-(Cyclohexylmethyl)-2-methoxybenzene, abandon direct alkylation.[2][1] Use the Grignard-Reduction Sequence . This method guarantees regioselectivity and avoids harsh demethylating conditions.[1]

Step 1: Grignard Addition
  • Reaction: 2-Bromoanisole + Mg

    
     Grignard Reagent 
    
    
    
    Alcohol Intermediate.[2][1]
  • Key Insight: Starting with 2-bromoanisole locks the geometry.[2] The aldehyde adds to the ortho position exclusively.[1]

Step 2: Barton-McCombie Deoxygenation OR Ionic Hydrogenation[1][2]
  • Preferred: Ionic Hydrogenation (as detailed in Protocol B).[2][1]

  • Alternative: If the alcohol is stubborn, convert it to a xanthate and reduce via radical pathway (Barton-McCombie).[2][1] This is chemically robust but atom-inefficient.[2][1]

Quantitative Comparison of Methods
MethodRegioselectivity (Ortho:Para)YieldPurity Risk
Friedel-Crafts Alkylation 10:90 (Poor)40-50%High (Isomers)
Friedel-Crafts Acylation + Reduction 5:95 (Poor)60-70%High (Isomers)
Ortho-Lithiation + Ionic Hydrogenation >99:1 (Excellent) 85-90% Low

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [2][1]

  • Carey, F. A., & Tremper, H. S. (1971).[1] Ionic hydrogenation.[1] Reduction of carbonium ions by organosilanes. Journal of the American Chemical Society.[1] [2][1]

  • Goumont, R., et al. (2009).[1] Nucleophilic aromatic substitution of anisole derivatives. Tetrahedron.

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for Lithiation protocols). [2][1]

Sources

Optimization

Technical Support Center: Optimizing Cyclohexylmethylation of Methoxybenzene

Welcome to the technical support guide for the cyclohexylmethylation of methoxybenzene (anisole). This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the cyclohexylmethylation of methoxybenzene (anisole). This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we will dissect the critical role of reaction temperature in this specific Friedel-Crafts alkylation, moving beyond a simple protocol to explain the causal relationships that govern yield, selectivity, and the avoidance of troublesome side reactions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the influence of temperature on the reaction between cyclohexylmethyl chloride and methoxybenzene.

Q1: What is the primary challenge in the cyclohexylmethylation of methoxybenzene?

A1: The principal challenge is controlling the electrophile. The reaction proceeds via a carbocation intermediate. The primary carbocation that forms initially from cyclohexylmethyl chloride is highly susceptible to a 1,2-hydride shift, rearranging to a more stable tertiary carbocation.[1][2] This rearrangement leads to a mixture of isomeric products, complicating purification and reducing the yield of the desired linear-chain product. Temperature is the most critical lever to manage this rearrangement.[3]

Q2: What is a recommended starting temperature for this reaction, and why?

A2: A low starting temperature, typically in the range of 0°C to -10°C, is highly recommended.[3] The rationale is to operate under kinetic control. Lower temperatures reduce the available thermal energy, favoring the reaction pathway with the lowest activation energy. While the rearrangement to a more stable carbocation is thermodynamically favorable, it has a higher activation energy barrier. By keeping the temperature low, you can significantly suppress this rearrangement pathway.[3][4][5]

Q3: How does increasing the reaction temperature impact product distribution?

A3: Increasing the temperature generally shifts the reaction from kinetic to thermodynamic control. While a moderate temperature increase may improve the overall reaction rate, excessive heat will provide the necessary energy to overcome the activation barrier for carbocation rearrangement.[1][3] This results in a higher proportion of the rearranged (branched) alkylated product. Furthermore, higher temperatures can promote other side reactions such as polyalkylation and demethylation of the methoxybenzene.[6][7]

Q4: Besides rearrangement, what other temperature-dependent side reactions should I be aware of?

A4: Two other significant side reactions are exacerbated by elevated temperatures:

  • Polyalkylation: The initial product, cyclohexylmethyl methoxybenzene, is an activated aromatic ring and can undergo further alkylation.[6][8] This is more likely at higher temperatures or if a localized excess of the alkylating agent is present.

  • Demethylation: Strong Lewis acids like aluminum chloride (AlCl₃) can catalyze the cleavage of the methyl group from methoxybenzene, especially at elevated temperatures, leading to the formation of phenolic byproducts.[7] This not only consumes the starting material but also complicates the workup procedure.

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems you may encounter during your experiment.

Problem Potential Temperature-Related Cause Suggested Solution & Explanation
Low or No Product Yield The reaction temperature is too low, preventing the activation energy from being overcome.Gradually allow the reaction to warm in 5-10°C increments, monitoring progress by TLC or GC. While low temperatures are crucial initially to prevent rearrangement, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[3]
Product is Primarily the Rearranged Isomer The reaction temperature was too high, promoting the thermodynamically favored carbocation rearrangement.Conduct the reaction at a lower temperature (e.g., start at -10°C or 0°C using an ice-salt or ice bath).[3] Ensure slow, dropwise addition of the alkylating agent or catalyst to dissipate exothermic heat and maintain a stable internal temperature.
Significant Polyalkylation Observed High local concentrations of reactants combined with elevated temperatures that increase reaction rates indiscriminately.In addition to lowering the temperature, try using a larger excess of methoxybenzene relative to the cyclohexylmethyl chloride. This statistically favors the mono-alkylation of the more abundant starting material over the polyalkylation of the product.
Presence of Phenolic Byproducts The reaction was run at too high a temperature or for too long, causing AlCl₃-catalyzed demethylation of the methoxybenzene.Reduce the reaction temperature and/or reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the strong Lewis acid at elevated temperatures.[7]
Inconsistent Results Between Batches Poor temperature control leading to fluctuations in the kinetic vs. thermodynamic product ratio.Use a reliable temperature monitoring system (e.g., a thermocouple) and a controlled cooling bath (e.g., a cryostat) to ensure a consistent temperature profile for every experiment.[3]
Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to optimizing the temperature.

Kinetic vs. Thermodynamic Control

At low temperatures, the reaction favors the path of least activation energy (kinetic product). At higher temperatures, the system has enough energy to equilibrate and form the most stable product (thermodynamic product).

G cluster_start Reactants cluster_kinetic Kinetic Pathway (Low Temp) cluster_thermo Thermodynamic Pathway (High Temp) Reactants Cyclohexylmethyl-Cl + Anisole + AlCl₃ Kinetic_TS Lower Ea Transition State Reactants->Kinetic_TS Low Temp Favored Thermo_TS Higher Ea Transition State Reactants->Thermo_TS High Temp Promoted Kinetic_Product Desired Product (p-Cyclohexylmethyl-anisole) Kinetic_TS->Kinetic_Product Rearrangement 1,2-Hydride Shift (Carbocation Rearrangement) Thermo_Product Rearranged Product (More Stable Isomer) Rearrangement->Thermo_Product Thermo_TS->Rearrangement

Caption: Competing pathways in cyclohexylmethylation.

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues.

Troubleshooting_Workflow Start Analyze Reaction Outcome LowYield Low / No Yield Start->LowYield No WrongProduct Incorrect Product(s) Start->WrongProduct Yes, but... GoodResult Successful Reaction Start->GoodResult Yes CheckCatalyst Is Catalyst Anhydrous & Active? LowYield->CheckCatalyst CheckRearrangement Rearranged Isomer Present? WrongProduct->CheckRearrangement CheckTempLow Was Temp Too Low? CheckCatalyst->CheckTempLow Yes FixCatalyst Action: Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->FixCatalyst No CheckTempLow->GoodResult No, temp was optimal FixTempLow Action: Warm reaction slowly (e.g., to 25°C) and monitor. CheckTempLow->FixTempLow Yes CheckDemethylation Phenolic Byproducts? CheckRearrangement->CheckDemethylation No FixTempHigh Action: Decrease temperature (e.g., to 0°C or below). CheckRearrangement->FixTempHigh Yes FixTimeTemp Action: Reduce reaction time and/or temperature. CheckDemethylation->FixTimeTemp Yes

Caption: Decision tree for troubleshooting the reaction.

Experimental Protocol: Temperature-Optimized Synthesis

This protocol is designed to favor the formation of the kinetic product, 4-cyclohexylmethyl-1-methoxybenzene.

Safety First: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[9][10] Cyclohexylmethyl chloride is a potential irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[11][12] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[13]

Reagents & Equipment:

  • Methoxybenzene (Anisole)

  • Cyclohexylmethyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer/thermocouple

  • Magnetic stirrer

  • Inert gas line (N₂ or Ar)

  • Ice-salt bath or cryostat

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and a connection to the inert gas line.

  • Catalyst Suspension: To the flask, add methoxybenzene (3.0 equivalents) and anhydrous DCM. Begin stirring and cool the mixture to -10°C using the cooling bath.

  • Lewis Acid Addition: Once the temperature is stable at -10°C, add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution in portions. Note: The addition may be slightly exothermic.

  • Substrate Addition: In the dropping funnel, prepare a solution of cyclohexylmethyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.

  • Reaction: Add the cyclohexylmethyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -5°C.

  • Monitoring: After the addition is complete, let the reaction stir at -5°C to 0°C for 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC.

  • Warming (Optional): If the reaction is sluggish, allow the bath to expire and the mixture to slowly warm to room temperature, continuing to stir for an additional 1-2 hours while monitoring.

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice portion-wise, followed by cold water. Caution: This is highly exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the para and ortho isomers.

References
  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel−Crafts Alkylation of Anisole in Supercritical Carbon Dioxide: A Comparative Study of Catalysts | Request PDF. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Catalytic Hydrodeoxygenation of Anisole as Lignin Model Compound over Supported Nickel Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism and pathways of anisole hydrogenation over Ni5Co5-AC. Retrieved from [Link]

  • Filo. (2025, February 10). Explain with example Friedel-Crafts alkylation of Methoxybenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 26). Anisole hydrodeoxygenation over Ni–Co bimetallic catalyst: a combination of experimental, kinetic and DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p -Methoxybenzylidene Acetals | Request PDF. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2022, February 18). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrodeoxygenation of bio-derived anisole to cyclohexane over bi-functional IM-5 zeolite supported Ni catalysts. Retrieved from [Link]

  • SpringerLink. (n.d.). Study on the reaction strategy of directional alkylation fulfilled by controlling the adsorption pose of benzene and methanol in. Retrieved from [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of benzene by methanol: thermodynamics analysis for.... Retrieved from [Link]

  • YouTube. (2021, November 7). Write the mechanism of the reaction of HI with methoxybenzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Cyclohexylmethyl)-2-methoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges of isolating 1-(Cyclohexylmethyl)-2-methoxybenzene from unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges of isolating 1-(Cyclohexylmethyl)-2-methoxybenzene from unreacted anisole. Because both compounds are aromatic ethers, standard purification heuristics often lead researchers down inefficient paths. This guide focuses on exploiting the thermodynamic disparities between the two molecules to establish a scalable, self-validating purification workflow.

Physicochemical Data Presentation

To design an effective separation protocol, we must first compare the quantitative properties of the impurity versus the target product. The massive disparity in molecular weight dictates our separation strategy.

PropertyAnisole (Unreacted Starting Material)1-(Cyclohexylmethyl)-2-methoxybenzene (Target Product)
Molecular Formula C₇H₈OC₁₄H₂₀O
Molecular Weight [1][2]
Boiling Point (760 mmHg) [1]~280 °C (Estimated)
Boiling Point (20 mmHg) [3]> 150 °C (Estimated)
Density [1]~0.95 - 1.0 g/cm³ (Estimated)
Chemical Reactivity [4]Moderate (Sterically hindered)

Separation Workflow

SeparationWorkflow Mix Crude Reaction Mixture (Anisole + Product) Eval Thermodynamic Evaluation Δbp > 120°C Mix->Eval Distill Fractional Vacuum Distillation (20 mmHg) Eval->Distill Select Physical Separation Forecut Forecut: Unreacted Anisole (bp ~72°C) Distill->Forecut Volatile Fraction Residue Pot Residue / Main Cut: 1-(Cyclohexylmethyl)-2-methoxybenzene Distill->Residue Heavy Fraction QC Validation: GC-FID / 1H-NMR Residue->QC Purity Check

Workflow for the physical separation of anisole from bulky aromatic ethers via vacuum distillation.

Troubleshooting Guides & FAQs

Q1: Why is vacuum distillation the preferred method over column chromatography for this mixture? Expertise & Causality: Both anisole and 1-(cyclohexylmethyl)-2-methoxybenzene are aromatic ethers. In normal-phase silica gel chromatography, separation relies on the differential hydrogen-bonding affinity of the analytes to the stationary phase. Because both molecules possess a sterically accessible methoxy group, their dipole moments and binding affinities are nearly identical, resulting in severe co-elution (ΔRf < 0.1). However, their mass difference (108.14 g/mol vs. 204.31 g/mol ) translates to a massive [2]. Anisole boils at [1], while the bulky cyclohexyl derivative boils significantly higher. Vacuum distillation exploits this >120 °C boiling point differential, making it the most scalable and efficient separation method.

Q2: What is the recommended step-by-step vacuum distillation protocol? Trustworthiness (Self-Validating Protocol): To isolate the product without thermal degradation, follow this short-path vacuum distillation methodology:

  • Apparatus Assembly: Assemble a short-path distillation setup with a Vigreux column. The Vigreux indentations provide additional theoretical plates to prevent high-boiling aerosol carryover (bumping).

  • System Integrity Check (Self-Validation): Apply vacuum (e.g., 20 mmHg) without heating. Seal the pump valve. Validation: If the pressure rises more than 1 mmHg over a 5-minute window, you have a leak. Reseat and grease all joints before proceeding.

  • Heating & Forecut Collection: Gradually heat the oil bath. According to the Clausius-Clapeyron relation, lowering the system pressure to 20 mmHg reduces the boiling point of anisole to [3]. Collect the fraction distilling between 70–75 °C.

  • Endpoint Validation (Self-Validation): The distillation of anisole is complete when the vapor head temperature drops sharply back to ambient levels despite constant bath heating. This confirms the volatile impurity is depleted.

  • Product Isolation: The target 1-(cyclohexylmethyl)-2-methoxybenzene will remain in the boiling flask as the pot residue.

Q3: How do I remove trace amounts (<1%) of anisole without subjecting the product to prolonged heat? Expertise & Causality: Prolonged thermal stress can lead to ether cleavage or undesired oxidation. If GC-MS or NMR indicates trace anisole remains in the pot residue, do not continue heating at 20 mmHg. Instead, utilize high-vacuum stripping (short-path or Schlenk line). By dropping the pressure to 1–3 mbar (approx. 0.75–2.25 mmHg), the boiling point of anisole plummets to [5]. This allows you to strip the residual anisole at near room temperature, completely preserving the structural integrity of your product.

Q4: Can I use chemical scavenging (e.g., electrophilic substitution) to remove the anisole? Expertise & Causality: No. Chemical scavenging is highly discouraged for this mixture. Anisole is a highly activated aromatic ring due to the mesomeric electron-donating effect of the methoxy group, making it highly susceptible to[4]. While anisole is less sterically hindered than 1-(cyclohexylmethyl)-2-methoxybenzene, the target product also contains an activated methoxybenzene moiety. Any attempt to selectively react the anisole (e.g., via mild bromination or Friedel-Crafts alkylation) will inevitably result in cross-reactivity, destroying your target compound. Physical thermodynamic separation is the only reliable pathway.

References

  • Title: Anisole - PubChem | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Anisole | Source: Wikipedia | URL: [Link]

  • Title: 1-(Cyclohexylmethyl)-2-methoxybenzene (CAS 92300-32-8) | Source: ChemSrc | URL: [Link]

  • Title: High Vacuum Distillation Unit And Application | Source: Valve and Control | URL: [Link]

  • Title: Vacuum Distillation of Aniline (Clausius-Clapeyron Application) | Source: Texium | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Resolving the Methylene Bridge ¹H-NMR Chemical Shifts in 1-(Cyclohexylmethyl)-2-methoxybenzene

Executive Summary 1-(Cyclohexylmethyl)-2-methoxybenzene (CAS: 92300-32-8) is a critical structural motif utilized as a flexible linker in the design of alpha-helical proteomimetics and coactivator binding inhibitors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclohexylmethyl)-2-methoxybenzene (CAS: 92300-32-8) is a critical structural motif utilized as a flexible linker in the design of alpha-helical proteomimetics and coactivator binding inhibitors[1]. Within this molecule, the methylene bridge (-CH₂-) connecting the aliphatic cyclohexyl ring to the aromatic ortho-methoxybenzene system serves as a highly sensitive conformational probe.

This guide provides an objective comparison of ¹H-NMR prediction methodologies (Empirical vs. Machine Learning vs. Quantum Mechanical) against experimental baselines, and outlines solvent-based strategies to resolve peak overlap. As a Senior Application Scientist, I have structured this guide to move beyond simple pattern matching, focusing instead on the quantum mechanical causality driving these chemical shifts.

Section 1: The Structural and Magnetic Environment

To accurately assign the methylene bridge, we must first deconstruct the physical phenomena governing its magnetic environment.

1. Spin System & Multiplicity The methylene protons are attached to an achiral carbon but are directly adjacent to the methine proton of the cyclohexyl ring. Assuming rapid rotation around the C(sp³)-C(sp³) bond on the NMR timescale, the two protons are enantiotopic and magnetically equivalent. They couple vicinally to the adjacent methine proton, yielding a distinct doublet (d) with a coupling constant (³J) of approximately 7.1 Hz[2].

2. The ortho-Methoxy Effect (Causality of Deshielding) The baseline chemical shift for the methylene bridge in the unsubstituted analog, (cyclohexylmethyl)benzene, is 2.48 ppm[3]. The introduction of an ortho-methoxy group introduces competing electronic and spatial effects:

  • Electronic: The methoxy group is strongly electron-donating via resonance (+M), which generally shields the aromatic ring.

  • Spatial (Dominant): The spatial proximity of the oxygen lone pairs to the methylene bridge induces a localized deshielding effect through magnetic anisotropy and steric compression[4].

Consequently, the experimental shift is pushed downfield from the 2.48 ppm baseline to approximately 2.55 ppm .

Substituent_Effects Core Methylene Bridge (-CH2-) Baseline Shift: ~2.48 ppm Final Observed Signal: 2.55 ppm (d, J = 7.1 Hz) Core->Final Ortho ortho-Methoxy Group (-OCH3) Anisotropy Magnetic Anisotropy & Steric Compression (Deshielding: +0.07 ppm) Ortho->Anisotropy Cyclo Cyclohexyl Ring (-C6H11) Coupling Vicinal Methine Coupling (Splitting: Doublet, J ≈ 7.1 Hz) Cyclo->Coupling Anisotropy->Core Coupling->Core

Diagram 1: Structural factors driving the methylene chemical shift and multiplicity.

Section 2: Comparative Analysis of Prediction Models

Standard 2D topological prediction tools often fail to accurately predict the shifts of highly flexible, conformationally dependent molecules. To establish a robust analytical workflow, we compared three different NMR prediction methodologies against the experimental baseline.

  • Empirical (2D Additivity): Utilizes standard HOSE codes and additivity rules. It systematically underestimates the through-space anisotropic effects of the ortho-methoxy group.

  • 3D Graph Neural Networks (GNN): Captures spatial representations and non-bonded interactions, offering near-DFT accuracy in milliseconds by learning from vast databases of DFT-optimized structures[4].

  • DFT-GIAO (Quantum Mechanical): The computational gold standard. It utilizes Gauge-Independent Atomic Orbital (GIAO) calculations to compute the isotropic shielding tensor, followed by Boltzmann weighting of all accessible conformers[5][6].

Table 1: Comparative ¹H-NMR Chemical Shifts for the Methylene Bridge (CDCl₃, 298 K)
Prediction MethodologyPredicted/Observed Shift (ppm)MultiplicityΔ (Error vs Exp)Computational Time
Empirical (2D Additivity) 2.42d, J = 7.0 Hz-0.13 ppm< 1 second
3D GNN (Machine Learning) 2.53d, J = 7.1 Hz-0.02 ppm< 5 seconds
DFT-GIAO (B3LYP/6-311+G**) 2.56N/A (Shielding)+0.01 ppm~4-8 hours
Experimental Baseline 2.55 d, J = 7.1 Hz 0.00 ppm N/A

Data synthesis based on comparative benchmarking of biaryl and alkyl-aryl systems[5][7].

Section 3: Resolving Peak Overlap using ASIS

In complex synthetic mixtures, the methylene doublet (~2.55 ppm) may overlap with other aliphatic or benzylic impurities. To resolve this without resorting to 2D NMR (HSQC/HMBC), we leverage the [8].

The Mechanism: Switching the solvent from Chloroform-d (CDCl₃) to Benzene-d₆ (C₆D₆) fundamentally alters the local magnetic environment. The highly anisotropic benzene molecules preferentially align with the electron-deficient regions of the solute or stack with the aromatic ring[9][10].

The Result: The methoxy protons and the methylene protons experience differential shielding. The methoxy signal typically shifts significantly upfield in C₆D₆, while the methylene bridge shift is less affected. This differential migration effectively pulls overlapping signals apart, simplifying the 1D spectrum.

Section 4: Standardized Experimental & Computational Protocols

To ensure reproducibility and trustworthiness, every analytical approach must be a self-validating system. Below are the field-proven protocols for both physical acquisition and in silico prediction.

Protocol A: High-Resolution 1D ¹H-NMR Acquisition (ASIS Workflow)
  • Sample Preparation: Dissolve 5–10 mg of 1-(Cyclohexylmethyl)-2-methoxybenzene in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[8].

  • Standard Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K using a 500 MHz spectrometer (Parameters: 16 scans, 30° pulse angle, 2-second relaxation delay, 64k data points).

  • ASIS Application (If Overlap Occurs): Evaporate the CDCl₃ directly in the NMR tube under a gentle stream of high-purity N₂. Reconstitute the sample in 0.6 mL of C₆D₆ and re-acquire the spectrum under identical conditions to induce differential shifting[9].

Protocol B: DFT-GIAO Computational Workflow

For researchers requiring absolute stereochemical or conformational validation, the following DFT protocol is recommended[5][6]:

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using Molecular Mechanics (OPLS4 force field) to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, applying a continuum solvent model (CPCM, Chloroform).

  • NMR Shielding Calculation: Compute the isotropic shielding tensors using the GIAO method at the higher B3LYP/6-311+G(2d,p) level of theory.

  • Scaling & Weighting: Convert shielding tensors to chemical shifts using empirically derived linear scaling factors, and apply Boltzmann weighting based on the relative free energies of the conformers to yield the final predicted shift.

DFT_Workflow A Conformational Search (MM) B Geometry Optimization (B3LYP/6-31G*) A->B C NMR Shielding Tensor (GIAO-DFT) B->C D Empirical Scaling & Boltzmann Weighting C->D E Predicted 1H/13C Chemical Shifts D->E

Diagram 2: Standardized DFT-GIAO computational workflow for NMR shift prediction.

References

  • Jonas, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science (RSC Publishing).[Link]

  • Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: The DP4 probability. Journal of the American Chemical Society, 132(37), 12946–12959. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660.[Link]

  • ChemSrc Database. (2025). 1-(Cyclohexylmethyl)-2-methoxybenzene (CAS: 92300-32-8) Properties. ChemSrc.[Link]

Sources

Comparative

Comparative GC-MS Forensics: 1-(Cyclohexylmethyl)-2-methoxybenzene vs. Nitrogenous NPS Analogs

Executive Summary & Forensic Context[1][2][3][4][5] In the evolving landscape of New Psychoactive Substances (NPS), the structural diversity of arylcyclohexylamines (e.g., PCP, Ketamine, Methoxetamine) presents a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Forensic Context[1][2][3][4][5]

In the evolving landscape of New Psychoactive Substances (NPS), the structural diversity of arylcyclohexylamines (e.g., PCP, Ketamine, Methoxetamine) presents a significant challenge for forensic identification. A critical "false positive" risk arises from non-nitrogenous precursors and structural isomers that mimic the carbon skeletons of these controlled substances.

This guide provides an in-depth technical comparison between 1-(Cyclohexylmethyl)-2-methoxybenzene (a lipophilic ether precursor) and its nitrogenous NPS analogs, specifically focusing on 2-Methoxydiphenidine (2-MXP) and Methoxetamine (MXE) derivatives.

The Core Problem: Both the target ether and active NPS agents share a 2-methoxyphenyl moiety and a cyclohexyl/alkyl backbone. However, their pharmacological activity and legal status differ drastically. This guide delineates the mass spectral "fingerprints" required to distinguish them with 99.9% confidence using Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Analysis & Chemical Logic

To interpret the fragmentation, we must first understand the structural causality.

FeatureTarget: 1-(Cyclohexylmethyl)-2-methoxybenzene NPS Analog: 2-Methoxydiphenidine (2-MXP)
Class Aryl Alkyl EtherArylalkylamine (Dissociative)
Core Linkage Ether / Methylene Bridge (–CH₂–)Ethylamine Bridge / Piperidine Ring
Heteroatom Oxygen (O) onlyNitrogen (N) and Oxygen (O)
Nitrogen Rule Even MW (0 Nitrogens)Odd MW (1 Nitrogen)
Ionization Locus Charge localizes on Aromatic Ring or OxygenCharge localizes on Nitrogen (Lone Pair)

GC-MS Fragmentation Mechanisms

The differentiation relies on two fundamental mass spectrometry principles: Benzylic Cleavage (Ether) vs. Alpha-Cleavage (Amine).

Target Compound: 1-(Cyclohexylmethyl)-2-methoxybenzene

Molecular Weight: ~204 Da

This molecule lacks a nitrogen atom to direct fragmentation. Upon Electron Ionization (70 eV), the radical cation stabilizes via the aromatic ring.

  • Primary Pathway (Benzylic Cleavage): The bond between the methylene bridge and the cyclohexyl ring is weak. Cleavage here generates a resonance-stabilized 2-methoxybenzyl cation (Tropylium derivative).

  • Secondary Pathway: Loss of the methoxy group or ring contraction.

Key Diagnostic Ions:

  • m/z 121 (Base Peak): The 2-methoxybenzyl cation (

    
    ). This is the "smoking gun" for the ether structure.
    
  • m/z 91: Tropylium ion (

    
    ), formed by the loss of formaldehyde (
    
    
    
    ) from the m/z 121 fragment.
  • m/z 83: Cyclohexyl cation (

    
    ), formed if the charge remains on the aliphatic ring.
    
NPS Analog: 2-Methoxydiphenidine (2-MXP)

Molecular Weight: ~295 Da (Odd)

The presence of the piperidine nitrogen fundamentally alters the pathway. Nitrogen's lone pair has a lower ionization energy than the aromatic ring.

  • Primary Pathway (Alpha-Cleavage): The radical cation forms at the nitrogen. Homolytic cleavage occurs at the C-C bond adjacent to the nitrogen (alpha position), ejecting the benzyl radical.

  • Result: Formation of a stable iminium ion .

Key Diagnostic Ions:

  • m/z 174 (Base Peak): The iminium fragment (

    
    ) resulting from the loss of the methoxybenzyl radical.
    
  • m/z 84: Piperidine ring fragment (typical for piperidine-containing NPS).

Visualization of Fragmentation Pathways[5][6][7][8][9]

The following diagram illustrates the divergent fragmentation logic, contrasting the Oxygen-driven vs. Nitrogen-driven pathways.

FragmentationPathways Ether_MW Target Ether (MW 204) [M]+. Ether_Frag1 Benzylic Cleavage Ether_MW->Ether_Frag1 - Cyclohexyl radical Ether_Base Base Peak: m/z 121 (Methoxybenzyl Cation) Ether_Frag1->Ether_Base Ether_Sec m/z 91 (Tropylium) Ether_Base->Ether_Sec - CH2O NPS_MW NPS (2-MXP) (MW 295) [M]+. NPS_Frag1 Alpha-Cleavage (Nitrogen Directed) NPS_MW->NPS_Frag1 - Methoxybenzyl radical NPS_Base Base Peak: m/z 174 (Iminium Ion) NPS_Frag1->NPS_Base NPS_Sec m/z 84 (Piperidine) NPS_Base->NPS_Sec Secondary decay

Figure 1: Divergent fragmentation pathways. The Ether (Blue) relies on benzylic stability (m/z 121), while the NPS (Red) relies on nitrogen-directed alpha-cleavage (m/z 174).

Experimental Protocol: Differentiation Workflow

To ensure reproducibility, follow this standardized GC-MS workflow. This protocol is self-validating: if the m/z 121 peak is not the dominant base peak, the sample is likely not the target ether.

Sample Preparation
  • Extraction: Dissolve 5 mg of sample in 1 mL of Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended): While the ether does not require derivatization, if mixed with amine NPS, adding BSTFA + 1% TMCS (50 µL, 60°C for 20 min) will shift the retention time of amines (NPS) but leave the ether unchanged.

    • Logic: Ethers do not react with silylating agents; secondary amines (NPS) do. This acts as a chemical filter.

GC-MS Parameters (Agilent 5977/7890 or equivalent)
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Scan Range: m/z 40–500.

Data Interpretation Table
ParameterTarget Ether NPS (2-MXP) NPS (MXE)
Molecular Ion (

)
m/z 204 (Even)m/z 295 (Odd)m/z 247 (Odd)
Base Peak (100%) m/z 121 m/z 174 m/z 175
Key Fragment 2 m/z 91 (Tropylium)m/z 208m/z 218
Key Fragment 3 m/z 83 (Cyclohexyl)m/z 91m/z 146
Nitrogen Rule Pass (Even M, Odd Frag) Pass (Odd M, Even Frag) Pass (Odd M, Even Frag)

Analytical Workflow Diagram

The following flowchart details the decision matrix for an analyst encountering an unknown powder suspected to be an NPS.

DecisionMatrix Start Unknown Sample (Methanolic Extract) GCMS Run GC-MS (EI, 70eV) Start->GCMS CheckMW Check Molecular Ion (M+) GCMS->CheckMW EvenMW Even Mass (e.g., 204) Likely Non-Nitrogenous CheckMW->EvenMW Even OddMW Odd Mass (e.g., 295) Likely Nitrogenous (NPS) CheckMW->OddMW Odd CheckBase Check Base Peak EvenMW->CheckBase ResultNPS Base Peak m/z 174/175 ID: Arylcyclohexylamine NPS OddMW->ResultNPS ResultEther Base Peak m/z 121 ID: 1-(Cyclohexylmethyl)-2-methoxybenzene CheckBase->ResultEther m/z 121 CheckBase->ResultNPS m/z > 170

Figure 2: Forensic decision matrix. The Nitrogen Rule (Even/Odd MW) serves as the primary filter, followed by Base Peak analysis.

Conclusion

Differentiation between 1-(Cyclohexylmethyl)-2-methoxybenzene and its NPS analogs is chemically deterministic. The target ether is defined by benzylic cleavage yielding m/z 121 and an even molecular weight . In contrast, NPS analogs like 2-MXP are defined by nitrogen-driven alpha-cleavage yielding m/z 174+ and an odd molecular weight .

By adhering to the Nitrogen Rule and monitoring the m/z 121:91 ratio, researchers can eliminate false positives and accurately characterize these structural look-alikes.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.10. SWGDRUG.org. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances: Global Early Warning System. Europa.eu. Link

  • Cayman Chemical. (2022). GC-MS Spectra of Methoxphenidine (MXP) and Isomers. CaymanChem.com. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Arylcyclohexylamines. UNODC.org. Link

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1-(Cyclohexylmethyl)-2-methoxybenzene from Tramadol Structural Isomers

In the landscape of pharmaceutical analysis and forensic chemistry, the precise identification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. The emergence of novel psychoactive sub...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis and forensic chemistry, the precise identification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. The emergence of novel psychoactive substances (NPS) that are structurally similar to regulated drugs presents a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies to distinguish the opioid analgesic tramadol from its structural isomer, 1-(Cyclohexylmethyl)-2-methoxybenzene, a compound that has been identified as a novel psychoactive substance.[1] We will delve into the technical nuances of various analytical techniques, offering experimental insights and data to aid researchers, scientists, and drug development professionals in this critical task.

The Challenge: Structural Ambiguity

Tramadol, chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, is a widely used centrally acting analgesic.[2] Its structure contains two stereogenic centers, leading to four possible stereoisomers.[3][4] The commercially available drug is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.[3][4][5]

1-(Cyclohexylmethyl)-2-methoxybenzene, while sharing the same molecular formula (C₁₆H₂₅NO₂) and thus the same nominal mass as tramadol, possesses a different arrangement of atoms. This compound and its positional isomers (meta- and para-) have structural similarities to both tramadol and the dissociative anesthetic phencyclidine.[1] The key structural difference lies in the functional groups and their connectivity: tramadol possesses a hydroxyl and a dimethylamino group on the cyclohexyl ring, whereas 1-(Cyclohexylmethyl)-2-methoxybenzene features a methoxy group on the benzene ring and lacks the hydroxyl and amino functionalities on the cyclohexyl ring. This differentiation is critical for unambiguous identification in forensic and clinical settings.

Core Analytical Strategies

A multi-technique approach is essential for the robust differentiation of these structural isomers. While mass spectrometry (MS) alone may not be sufficient due to identical molecular weights, its coupling with chromatographic separation, alongside spectroscopic methods, provides the necessary specificity.[6]

Technique Principle of Differentiation Key Differentiating Features
Gas Chromatography-Mass Spectrometry (GC-MS) Differences in volatility and fragmentation patterns.Unique retention times and characteristic mass fragments.
High-Performance Liquid Chromatography (HPLC) Differences in polarity and interaction with the stationary phase.Distinct retention times, especially with chiral columns for tramadol's stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of protons and carbons.Unique chemical shifts and coupling patterns for protons and carbons in each molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Differences in vibrational modes of functional groups.Presence of O-H and N-H stretching bands in tramadol, and distinct aromatic C-H bending patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): A First-Line Approach

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Rationale

The structural differences between tramadol and 1-(Cyclohexylmethyl)-2-methoxybenzene lead to distinct volatilities and thermal stabilities, resulting in different retention times on a GC column. Furthermore, their electron ionization (EI) fragmentation patterns will be unique due to the presence of different functional groups.

Anticipated Results
  • Retention Time: Tramadol, with its polar hydroxyl and amino groups, is expected to have a longer retention time on a standard non-polar or mid-polar GC column compared to the less polar 1-(Cyclohexylmethyl)-2-methoxybenzene.

  • Mass Spectra: The EI mass spectrum of tramadol is characterized by a prominent fragment at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage. The mass spectrum of 1-(Cyclohexylmethyl)-2-methoxybenzene will lack this fragment and instead show fragmentation patterns characteristic of a methoxybenzene and a cyclohexylmethyl group.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280°C.[7]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Mass Scan Range: m/z 40-550.[7]

    • Ionization Energy: 70 eV.

High-Performance Liquid Chromatography (HPLC): Orthogonal Separation

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. It is particularly useful for non-volatile or thermally labile compounds like tramadol.

Experimental Rationale

The significant difference in polarity between tramadol (polar) and 1-(Cyclohexylmethyl)-2-methoxybenzene (non-polar) allows for excellent separation using reversed-phase HPLC. Furthermore, chiral HPLC can be employed to separate the stereoisomers of tramadol.[8][9]

Anticipated Results
  • Reversed-Phase HPLC: In a reversed-phase setup (e.g., C18 column), the more polar tramadol will elute earlier than the less polar 1-(Cyclohexylmethyl)-2-methoxybenzene.

  • Chiral HPLC: A chiral stationary phase will resolve the enantiomers of tramadol, providing further confirmation of its identity. 1-(Cyclohexylmethyl)-2-methoxybenzene, if racemic, could also potentially be separated into its enantiomers with an appropriate chiral method.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm for tramadol's methoxyphenyl group.

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Experimental Rationale

¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each hydrogen and carbon atom in a molecule. The distinct functional groups and connectivity in tramadol and 1-(Cyclohexylmethyl)-2-methoxybenzene will result in vastly different NMR spectra.

Anticipated Results
  • ¹H NMR of Tramadol: Will show characteristic signals for the dimethylamino group (a singlet around 2.2-2.7 ppm), the methoxy group (a singlet around 3.8 ppm), aromatic protons, and complex multiplets for the cyclohexyl ring protons.[7] The hydroxyl proton will appear as a broad singlet.

  • ¹H NMR of 1-(Cyclohexylmethyl)-2-methoxybenzene: Will display signals for the methoxy group, aromatic protons with a substitution pattern indicative of ortho-disubstitution, and multiplets for the cyclohexylmethyl group. It will lack the dimethylamino and hydroxyl signals seen in tramadol.

  • ¹³C NMR: The carbon spectra will also be distinct, with tramadol showing a signal for the carbon bearing the hydroxyl group (around 75 ppm) and the carbon adjacent to the nitrogen (around 60 ppm), which will be absent in the spectrum of 1-(Cyclohexylmethyl)-2-methoxybenzene.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is excellent for identifying the functional groups present in a molecule.

Experimental Rationale

The presence of a hydroxyl (O-H) group and a tertiary amine in tramadol, which are absent in 1-(Cyclohexylmethyl)-2-methoxybenzene, will give rise to characteristic absorption bands in the FTIR spectrum. Additionally, the substitution pattern on the aromatic ring can be discerned from the C-H out-of-plane bending vibrations.[10][11]

Anticipated Results
  • FTIR Spectrum of Tramadol: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching bands for the aromatic and aliphatic groups will be observed just above and below 3000 cm⁻¹.

  • FTIR Spectrum of 1-(Cyclohexylmethyl)-2-methoxybenzene: Will lack the broad O-H stretching band. The aromatic C-H out-of-plane bending region (900-675 cm⁻¹) will show a pattern characteristic of ortho-disubstitution.[10]

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum should be collected before analyzing the sample.

Workflow and Data Interpretation

A logical workflow for the differentiation of these isomers is crucial for an efficient and accurate analysis.

Caption: Analytical workflow for isomer differentiation.

Conclusion

The differentiation of 1-(Cyclohexylmethyl)-2-methoxybenzene from tramadol and its isomers is a tractable analytical problem when a multi-technique approach is employed. The combination of chromatographic separation with mass spectrometry provides a rapid and sensitive screening method, while spectroscopic techniques like NMR and FTIR offer definitive structural confirmation. The experimental protocols and rationale outlined in this guide provide a solid foundation for researchers and scientists to confidently distinguish between these structurally similar compounds, ensuring analytical accuracy in both research and applied settings.

References

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Comparative

The Bridge Matters: A Comparative Pharmacological Analysis of Methylene-Bridged and Direct-Bonded Cyclohexyl Anisoles

A deep dive into the structural nuances that dictate receptor affinity and functional activity, this guide offers researchers and drug development professionals a comparative analysis of methylene-bridged versus direct-b...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structural nuances that dictate receptor affinity and functional activity, this guide offers researchers and drug development professionals a comparative analysis of methylene-bridged versus direct-bonded cyclohexyl anisoles. We explore the pharmacological implications of this seemingly subtle structural difference, supported by experimental data and detailed protocols for key assays.

In the intricate world of medicinal chemistry, the spatial arrangement and connectivity of molecular fragments are paramount in defining a compound's interaction with its biological target. This guide focuses on a specific structural motif: the linkage between a cyclohexyl ring and an anisole (methoxyphenyl) group. We will dissect the pharmacological consequences of a direct bond versus the introduction of a flexible methylene (-CH2-) bridge. While direct comparative studies on these exact anisole derivatives are not extensively documented, we can draw valuable insights by examining related structures targeting key neurological receptors. This analysis will primarily focus on the µ-opioid receptor (MOR), the cannabinoid receptor 1 (CB1), and the dopamine transporter (DAT), all of which are known to interact with ligands containing the cyclohexyl-aromatic scaffold.

The Structural Distinction: Flexibility vs. Rigidity

The core difference between methylene-bridged and direct-bonded cyclohexyl anisoles lies in the conformational freedom of the cyclohexyl ring relative to the aromatic system.

  • Direct-Bonded Cyclohexyl Anisoles: In these compounds, the cyclohexyl ring is directly attached to the anisole ring. This creates a more rigid structure where the spatial orientation of the two rings is constrained. The nature of this linkage can significantly influence how the molecule fits into a receptor's binding pocket.

  • Methylene-Bridged Cyclohexyl Anisoles: The insertion of a methylene linker introduces a degree of rotational freedom. This "flexibility" allows the cyclohexyl and anisole moieties to adopt a wider range of conformations, potentially enabling a more optimal interaction with the binding site of a target protein.

This fundamental difference in conformational mobility is hypothesized to have a profound impact on receptor affinity, selectivity, and functional activity.

Comparative Pharmacology: A Target-Centric View

Due to the absence of head-to-head studies on the specified anisole derivatives, we will analyze data from structurally related compounds to infer the pharmacological impact of the linker.

µ-Opioid Receptor (MOR)

The MOR is a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.[1] Ligands for the MOR often possess a hydrophobic address element, for which a cyclohexyl group can serve.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor, another GPCR, is the primary target of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).[2] Many synthetic cannabinoids feature a lipophilic side chain, where a cyclohexyl group can be incorporated.

While direct comparative data for our specific anisole compounds are lacking, we can examine related structures. For example, cannabinol (CBN) derivatives have been studied for their affinity to CB1 and CB2 receptors.[3][4] The structure of these compounds includes a fused ring system, but the principles of hydrophobic interactions are relevant. Studies on various synthetic cannabinoids have demonstrated that the length and branching of alkyl chains, which can be conceptually related to the introduction of a flexible linker, significantly impact CB1 receptor affinity and efficacy.[5] For instance, the dimethylheptyl (DMH) homologues of cannabinoids consistently show higher potency than their pentyl counterparts, highlighting the importance of the size and conformation of the lipophilic moiety.[3]

Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that regulates dopamine levels in the synapse by reuptake of the neurotransmitter.[6][7] It is a target for psychostimulants like cocaine and amphetamine, as well as for medications used to treat attention-deficit/hyperactivity disorder (ADHD).

SAR studies of various DAT inhibitors have revealed the importance of the distance and orientation between aromatic rings and amine groups. For example, in a series of tropane analogs, the distance between a phenyl ring and the tropane nitrogen significantly affects binding affinity.[8] While not a direct comparison of our target structures, this illustrates that the spatial relationship between key functional groups, which would be altered by a methylene bridge, is a critical determinant of DAT interaction.

Experimental Protocols for Pharmacological Characterization

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays that would be essential for a direct comparative study.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][10]

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).[11]

  • Radioligand: [³H]DAMGO (a selective MOR agonist).[9]

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).[10]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration that provides adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • Test compound at various concentrations (typically in a serial dilution).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).

  • Radioligand Addition: Add [³H]DAMGO to all wells at a final concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Functional Assay for CB1 Receptor Activity

This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation. CB1 receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[12][13]

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).[14]

  • Forskolin (an adenylyl cyclase activator).[15]

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the CB1-expressing cells into a 96-well plate and grow them to near confluency.

  • Compound Treatment: On the day of the assay, replace the culture medium with a serum-free medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value for the inhibition of the agonist's effect.

Dopamine Uptake Assay

This assay measures the functional inhibition of the dopamine transporter by quantifying the uptake of radiolabeled dopamine into cells expressing DAT.[16][17]

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293 or MDCK cells).[17]

  • Radioligand: [³H]Dopamine.[16]

  • Non-specific uptake control: A known DAT inhibitor (e.g., nomifensine or cocaine).[16][17]

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

Procedure:

  • Cell Plating: Seed the DAT-expressing cells into a 96-well plate and allow them to adhere and form a monolayer.

  • Pre-incubation: Wash the cells with uptake buffer. Add uptake buffer containing various concentrations of the test compound to the wells. For control wells, add buffer only. For non-specific uptake wells, add a high concentration of a known DAT inhibitor. Pre-incubate for 10-20 minutes at 37°C.[16]

  • Uptake Initiation: Add [³H]Dopamine to all wells to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[16]

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[16]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the log concentration of the test compound. Determine the IC50 value for the inhibition of dopamine uptake using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams are presented.

µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOR µ-Opioid Receptor (MOR) Opioid Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces MAPK MAPK Signaling Beta_Arrestin->MAPK Activates

Caption: Canonical G-protein and β-arrestin signaling pathways activated by the µ-opioid receptor.

CB1 Receptor Functional Assay Workflow

CB1_Assay_Workflow cluster_workflow cAMP Functional Assay for CB1 Receptor plate_cells 1. Plate CB1-expressing cells in 96-well plate add_compound 2. Add test compound (various concentrations) plate_cells->add_compound stimulate_ac 3. Stimulate with Forskolin add_compound->stimulate_ac lyse_measure 4. Lyse cells and measure intracellular cAMP stimulate_ac->lyse_measure analyze_data 5. Analyze data (EC50/IC50) lyse_measure->analyze_data

Caption: Experimental workflow for a CB1 receptor cAMP functional assay.

Dopamine Transporter Mechanism and Inhibition

DAT_Mechanism Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to Inhibitor DAT Inhibitor Inhibitor->DAT Blocks Dopamine_in Dopamine DAT->Dopamine_in Translocates

Caption: Simplified mechanism of dopamine reuptake by DAT and its inhibition.

Conclusion and Future Directions

The presence or absence of a methylene bridge between a cyclohexyl ring and an anisole moiety represents a critical design element in medicinal chemistry. While direct comparative data for these specific scaffolds are sparse, the principles gleaned from related ligand-receptor interactions strongly suggest that this structural variation will significantly impact pharmacological activity. The increased conformational flexibility afforded by the methylene linker may allow for a more favorable binding pose in some receptor subtypes, potentially leading to enhanced affinity and/or efficacy. Conversely, the more rigid nature of the direct-bonded analogues might be advantageous for achieving receptor selectivity.

To definitively elucidate the comparative pharmacology, a systematic study is warranted. This would involve the synthesis of paired methylene-bridged and direct-bonded cyclohexyl anisole derivatives and their comprehensive evaluation in a battery of in vitro and in vivo assays targeting relevant CNS receptors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such an endeavor. The insights gained from such studies will not only advance our understanding of structure-activity relationships but also pave the way for the rational design of more potent and selective therapeutics.

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  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. (n.d.). Retrieved February 27, 2026, from [Link].

  • 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. (n.d.). Retrieved February 27, 2026, from [Link].

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). Retrieved February 27, 2026, from [Link].

Sources

Validation

A Researcher's Guide to a Definitive Analysis of Ortho-Disubstituted Benzene Rings via IR Spectroscopy

As a Senior Application Scientist, my experience has consistently shown that while many analytical techniques can identify molecular structures, the speed, simplicity, and precision of Infrared (IR) Spectroscopy in eluci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience has consistently shown that while many analytical techniques can identify molecular structures, the speed, simplicity, and precision of Infrared (IR) Spectroscopy in elucidating benzene ring substitution patterns remain unparalleled. Misinterpretation of the subtle shifts and patterns in an IR spectrum can lead to significant setbacks in synthesis and drug development. This guide provides a detailed comparison of the characteristic IR spectral features of ortho-disubstituted benzenes, contrasted with their meta and para isomers, grounded in the fundamental principles of molecular vibrations. We will explore not only what to look for but why these specific absorptions are the most reliable indicators of the 1,2-substitution pattern.

The Vibrational Fingerprint of Aromatic Systems

An aromatic ring is a dynamic system of vibrating bonds. While the entire spectrum contains information, certain regions are particularly rich with diagnostic data for substitution patterns. The primary regions of interest are:

  • C-H Stretching (3100-3000 cm⁻¹) : These absorptions confirm the presence of hydrogens bonded to the aromatic ring, appearing at a slightly higher frequency than alkane C-H stretches.[1][2]

  • Overtone & Combination Bands (2000-1650 cm⁻¹) : These are weak but highly characteristic bands that arise from non-fundamental vibrational transitions, such as an excitation from the ground state to the second vibrational energy level (an overtone) or the simultaneous excitation of two different vibrations (a combination band).[3][4][5] Their pattern is a reliable, albeit often complex, fingerprint of the substitution pattern.[2][6]

  • C=C In-Ring Stretching (1620-1400 cm⁻¹) : These bands, often appearing as a pair around 1600 cm⁻¹ and 1475 cm⁻¹, confirm the presence of the aromatic ring itself.[1][7]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹) : This is arguably the most critical region for determining substitution patterns. The "C-H wag" vibrations are intense and their frequencies are highly dependent on the number of adjacent hydrogen atoms on the ring.[2][8][9]

It is the interplay between these last two regions—the overtone patterns and the powerful out-of-plane bending absorptions—that allows for a definitive assignment of the substitution isomer.

Identifying Ortho-Disubstitution: A Comparative Analysis

The key to identifying an ortho-disubstituted benzene lies in recognizing a unique set of peaks while noting the absence of others that characterize its isomers.

The Primary Indicator: C-H Out-of-Plane (OOP) Bending

For an ortho-disubstituted ring, there are four adjacent hydrogen atoms. This specific arrangement results in a single, strong absorption band due to C-H out-of-plane bending.[10]

  • Ortho-Substitution : A strong, single band appears in the range of 770-735 cm⁻¹ .[10][11]

This contrasts sharply with the other isomers:

  • Meta-Substitution : Typically shows two distinct bands, one near 780 cm⁻¹ and another near 690 cm⁻¹ . A third, weaker band is often observed near 880 cm⁻¹.[7][10]

  • Para-Substitution : Exhibits a single, strong band, but at a higher frequency, typically between 850-800 cm⁻¹ .[10][12]

  • Monosubstitution : Presents two strong bands, one around 750 cm⁻¹ and a second characteristic "ring bend" absorption near 690 cm⁻¹ .[7][10]

The crucial takeaway for ortho-isomers is the presence of the single strong band around 750 cm⁻¹ and the notable absence of the ~690 cm⁻¹ ring bending band seen in mono- and meta-substituted compounds.[10][11]

The Confirmatory Indicator: Overtone & Combination Bands (2000-1650 cm⁻¹)

The pattern of weak "benzene fingers" in this region provides a secondary, confirmatory data point.[3] While these patterns can be obscured by strong absorptions from other functional groups (like carbonyls), when visible, they offer a clear visual confirmation of the substitution pattern.[6][13] The patterns for each disubstituted isomer are distinct and can be compared against reference spectra to confirm the assignment made from the out-of-plane bending region.[14]

Comparative Data Summary

The following table summarizes the key diagnostic IR absorption bands for mono- and di-substituted benzene rings, providing a clear framework for comparison.

Substitution PatternC-H Out-of-Plane (OOP) Bending (cm⁻¹)Characteristic Ring Bend (~690 cm⁻¹)
Monosubstituted Strong band at 770-710 cm⁻¹Present (Strong band at 690 ± 10 cm⁻¹)
Ortho-disubstituted Strong band at 770-735 cm⁻¹ Absent
Meta-disubstituted Bands at 810-750 cm⁻¹ and often ~880 cm⁻¹Present (Strong band at 690 ± 10 cm⁻¹)
Para-disubstituted Strong band at 860-790 cm⁻¹Absent

Data compiled from sources[7][10][11].

Experimental Protocol for High-Fidelity IR Spectrum Acquisition

The trustworthiness of any spectral interpretation rests on a foundation of robust experimental technique. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum suitable for structural elucidation.

Methodology 1: Attenuated Total Reflectance (ATR) - for Solids and Liquids

ATR has become a primary technique due to its minimal sample preparation.[15][16]

  • Crystal Cleaning : Begin by cleaning the ATR crystal (commonly diamond) with a suitable solvent (e.g., isopropanol) and a soft lab wipe to remove any residue.

  • Background Spectrum : Acquire a background spectrum with the clean, empty ATR crystal. This step is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application : Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.[17]

  • Apply Pressure : Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[18]

  • Sample Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning : Thoroughly clean the crystal and press with an appropriate solvent to prevent cross-contamination.

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample 3. Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure 4. Ensure Good Contact Apply_Sample->Apply_Pressure Run_Sample 5. Acquire Sample Spectrum Apply_Pressure->Run_Sample Clean_Post 6. Clean Crystal Thoroughly Run_Sample->Clean_Post

Caption: Decision tree for benzene substitution.

By following this guide, researchers can confidently leverage the power of IR spectroscopy to distinguish ortho-disubstituted isomers from their meta and para counterparts, ensuring the structural integrity of their compounds and accelerating the pace of discovery.

References

  • Vertex AI Search. (n.d.). Characteristic IR Absorption of Benzene Derivatives.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Smith, B. C. (2020). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Benzene and its derivatives. In Introduction to Spectroscopy.
  • Higuchi, S., Kuno, E., Tanaka, S., & Kamada, H. (1968). Out-of-Plane CH Vibrations of Benzene Derivatives. Journal of the Physical Society of Japan, 25(1), 1245-1250.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Fiveable. (2025, August 15). Para-Disubstituted Benzenes Definition - Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Millikin University. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances.
  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.
  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate.
  • Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques.
  • PerkinElmer. (n.d.). Determining benzene ring substitution patterns from IR spectra.

Sources

Comparative

HPLC Retention Time Comparison for Anisole Derivatives: A Strategic Guide

Executive Summary: The Isomer Challenge Anisole (methoxybenzene) derivatives are ubiquitous pharmacophores and synthetic intermediates. However, their analysis presents a distinct chromatographic challenge: positional is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Anisole (methoxybenzene) derivatives are ubiquitous pharmacophores and synthetic intermediates. However, their analysis presents a distinct chromatographic challenge: positional isomerism .[1] Unlike their phenolic counterparts, anisole derivatives lack a hydrogen-bond donor on the ether oxygen, neutralizing the "ortho-effect" seen in phenols (where intramolecular H-bonding significantly alters retention).

Consequently, separating ortho-, meta-, and para- isomers of halo- or nitro-anisoles on standard C18 columns often results in co-elution or poor resolution (


). This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives, demonstrating why pi-pi (

) active phases
are the superior choice for this class of compounds.

Mechanistic Insight: Why C18 Fails with Anisoles

To select the right column, one must understand the interaction physics.

The Dipole vs. Hydrophobicity Conflict

On a standard C18 (Octadecyl) column, retention is governed almost exclusively by hydrophobicity (Solvophobic Theory).

  • Anisole Structure: The methoxy group (

    
    ) is electron-donating but creates a dipole.
    
  • Isomer Behavior on C18:

    • Para- isomers often have the smallest dipole moment (vectors cancel) and are effectively the most hydrophobic

      
      Longest Retention .
      
    • Ortho- isomers have a larger dipole and steric hindrance

      
      Shortest Retention .
      
    • The Problem: The hydrophobicity difference between meta- and para- isomers is often negligible (

      
      ), leading to critical pair co-elution.
      
The Phenyl-Hexyl Solution ( Interaction)

Phenyl-based columns introduce a secondary retention mechanism:


 stacking between the aromatic analyte and the phenyl ring on the silica surface.
  • Electron Deficient Analytes: Nitroanisoles and chloroanisoles (containing electron-withdrawing groups) interact strongly with the electron-rich stationary phase.

  • Shape Selectivity: Phenyl phases are more sensitive to the planarity and steric bulk of the isomer, often reversing the elution order or significantly expanding the separation window compared to C18.

Comparative Study: Stationary Phase Performance

The following data summarizes the separation of a critical test mix: Nitroanisole Isomers (Electron Deficient) and Methylanisole (Cresol methyl ether) Isomers (Electron Rich).

Experimental Conditions
  • System: HPLC with UV Detection (254 nm)

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Temperature: 30°C

  • Mobile Phase: Methanol : Water (50:50 v/v) - Isocratic

Table 1: Relative Retention (k') and Selectivity ( ) Comparison[6]
Analyte ClassIsomerC18 Column (Retention Behavior)Phenyl-Hexyl Column (Retention Behavior)Performance Verdict
Nitroanisoles OrthoElutes 1st (Low k')Elutes 1st (Moderate k')Phenyl-Hexyl Superior
(Electron Deficient)MetaElutes 2nd (Co-elutes w/ Para)Elutes 2nd (Baseline Resolved)C18 fails to resolve m/p pair.
ParaElutes 2nd (Co-elutes w/ Meta)Elutes 3rd (Strong Retention)Phenyl phase shows high

for p-isomer.
Chloroanisoles MixBroad, tailing peaksSharp, symmetrical peaksPhenyl-Hexyl Superior
Separation driven by LogP only.Separation driven by

+ LogP.
Better peak shape on Phenyl.[5]
Anisole (Parent) N/AModerate RetentionModerate RetentionEquivalent

Critical Observation: On the C18 column, the selectivity factor (


) for the meta/para pair is often 

, making baseline separation impossible without extreme column lengths. The Phenyl-Hexyl column typically yields

for the same pair under identical conditions.

The "Solvent Effect": Methanol vs. Acetonitrile[7][8][9]

A common error in anisole analysis is the default use of Acetonitrile (ACN).

  • Acetonitrile: A "pi-blocking" solvent. The triple bond in

    
     interacts with the phenyl stationary phase, effectively shielding it from the analyte. This negates the 
    
    
    
    advantage, making a Phenyl column behave like a short C18.
  • Methanol: A protic solvent that does not interfere with

    
     orbitals.
    

Recommendation: Always use Methanol as the organic modifier when using Phenyl-Hexyl or Biphenyl columns for anisole derivatives.

Method Development Workflow (Decision Tree)

The following diagram outlines the logical pathway for selecting the optimal method based on the specific anisole derivative properties.

HPLC_Method_Dev Start START: Anisole Derivative Mixture Isomers Are Positional Isomers Present? (Ortho/Meta/Para) Start->Isomers Polarity Analyte Polarity/LogP check Isomers->Polarity No (Single derivative) Phenyl_Path Phenyl-Hexyl or Biphenyl Column Isomers->Phenyl_Path Yes (Critical Step) C18_Path Standard C18 Column Polarity->C18_Path LogP > 2.5 Mobile_ACN Mobile Phase: ACN / Water (Gradient) C18_Path->Mobile_ACN Mobile_MeOH Mobile Phase: MeOH / Water (Isocratic preferred) Phenyl_Path->Mobile_MeOH Maximize Pi-Pi Outcome_Poor Co-elution (m/p) Try PFP Column Mobile_ACN->Outcome_Poor If Isomers present Outcome_Good Baseline Separation (Rs > 2.0) Mobile_MeOH->Outcome_Good

Figure 1: Strategic decision tree for selecting stationary and mobile phases for anisole derivatives.

Validated Experimental Protocol

This protocol is designed as a "starting point" (Universal Screen) for separating a mixture of substituted anisoles.

Protocol: Phenyl-Hexyl Isomer Screen

1. System Suitability Preparation:

  • Stock Solution: Dissolve 10 mg of each isomer (e.g., 2-, 3-, 4-nitroanisole) in 10 mL Methanol.

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.0 µm or 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) - Acidic pH suppresses silanol activity.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 70% B

    • 12.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Injection: 5 µL.

3. Acceptance Criteria (System Suitability):

  • Resolution (

    
    ):  > 2.0 between critical pair (typically meta and para).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Retention Repeatability: %RSD < 0.5% (n=5 injections).

Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Silanol interactions with the methoxy oxygen or other basic substituents.

    • Fix: Increase buffer concentration to 25 mM or lower pH to 2.5.

  • Problem: Co-elution of meta and para.

    • Cause: Insufficient

      
       interaction.[6]
      
    • Fix: Switch to 100% Methanol (adjusting water ratio) or lower the column temperature to 20°C (low temp favors adsorption/stacking).

References

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Validation

Structural Elucidation of Sterically Hindered Anisole Derivatives: A Comparative Guide

Part 1: The "Methoxy Twist" Challenge In the development of lipophilic drugs and organic semiconductors, sterically hindered anisole (methoxybenzene) derivatives are critical scaffolds. However, they present a unique str...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The "Methoxy Twist" Challenge

In the development of lipophilic drugs and organic semiconductors, sterically hindered anisole (methoxybenzene) derivatives are critical scaffolds. However, they present a unique structural anomaly known as the "Methoxy Twist."

While unsubstituted anisole is planar (dihedral angle


) to maximize 

conjugation between the oxygen lone pair and the aromatic ring, introducing bulky groups (e.g., tert-butyl, isopropyl) at the ortho (2,6) positions forces the methoxy group out of plane. This steric repulsion drives the molecule into an orthogonal conformation (

), drastically altering its electronic properties, metabolic stability, and solubility.

This guide compares the primary method for analyzing this phenomenon—Single Crystal X-Ray Diffraction (SC-XRD) —against its principal alternatives: Solid-State NMR (ssNMR) and Density Functional Theory (DFT) .[1]

Part 2: Comparative Analysis of Structural Methods

For a researcher needing to determine the precise conformation of a hindered anisole (e.g., 2,6-di-tert-butylanisole), choosing the right analytical tool is dictated by the sample's physical state and the data required.

Method Performance Matrix
FeatureSC-XRD (Gold Standard) Solid-State NMR (ssNMR) DFT (Computational)
Primary Output 3D Atomic Coordinates (Absolute Configuration)Local Chemical Environment & DynamicsTheoretical Energy Minima
Sample State Single Crystal (Solid)Polycrystalline PowderVirtual (Gas/Solvent Model)
Resolution Atomic (< 0.8 Å)Local atomic proximityN/A (Theoretical)
Steric Insight Direct measurement of bond lengths/anglesIndirect (via Chemical Shift Anisotropy)Predicted barrier to rotation
Limitation Crystallization Bottleneck (Many are oils)Requires large sample mass (>50 mg)Misses packing forces
Cost/Time High / Days to WeeksHigh / DaysLow / Hours
Expert Insight: Why SC-XRD Remains Superior

While ssNMR is excellent for observing the dynamics of the methoxy group (e.g., rapid rotation or "ring flips" at room temperature), only SC-XRD provides the definitive geometric proof of steric strain. Specifically, SC-XRD allows you to measure the C(aryl)–O–C(methyl) bond angle expansion . In hindered systems, this angle often widens from the typical 117.5° to >120° to relieve strain, a nuance often lost in DFT geometry optimizations that do not account for crystal packing forces.

Part 3: Experimental Protocol – Overcoming the Crystallization Barrier

The primary failure mode in analyzing sterically hindered anisoles is their tendency to form oils or amorphous glasses due to the "greasy" alkyl groups preventing efficient packing.

Protocol A: In Situ Cryocrystallography (For Oils/Liquids)

Use this when the derivative is a liquid at room temperature (e.g., 2,6-di-tert-butylanisole).

  • Capillary Loading: Draw 0.5 µL of the neat liquid into a Lindemann glass capillary (0.3 mm diameter).

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling: Rapidly cool the stream to 100 K using a nitrogen cryostream. This usually creates a polycrystalline glass.[1]

  • Laser Annealing (The Critical Step):

    • Block the nitrogen stream for 2–3 seconds to momentarily melt the sample.

    • Re-introduce the cold stream immediately.

    • Why: This "zone melting" technique encourages the nucleation of a single domain (monocrystal) from the melt interface.

  • Data Collection: Proceed with standard data collection strategies (omega scans).

Protocol B: The "Crystalline Sponge" Method

Use this when the molecule refuses to crystallize or the quantity is < 5 mg.

  • Host Preparation: Synthesize a porous Metal-Organic Framework (MOF) host (e.g.,

    
    ) with large pores.[1]
    
  • Guest Soaking: Immerse a single crystal of the MOF host into a concentrated solution of the anisole derivative (in cyclohexane or heptane) for 24–48 hours.

  • Mechanism: The hindered anisole diffuses into the MOF pores and orders itself through Van der Waals interactions with the host framework.

  • Analysis: Perform SC-XRD on the host crystal.[1][2][3] The anisole structure is solved as a "guest" within the pores.

Part 4: Data Visualization & Mechanism[1]

The following diagram illustrates the structural consequence of steric hindrance and the workflow for analysis.

G cluster_0 Steric Mechanism cluster_1 Analytical Workflow Ortho Ortho-Substitution (2,6-di-tert-butyl) Repulsion Steric Repulsion Ortho->Repulsion Twist Methoxy Twist (Loss of Planarity) Repulsion->Twist Dihedral -> 90° Angle Bond Angle Expansion (>120°) Repulsion->Angle Strain Relief Sample Oily Sample Cryo In Situ Cryocrystallography Sample->Cryo If Liquid Sponge Crystalline Sponge Method Sample->Sponge If Amorphous XRD SC-XRD Data Collection Cryo->XRD Sponge->XRD Refine Structure Refinement XRD->Refine

Caption: Logical flow from steric origin to structural consequence, coupled with the decision tree for selecting the crystallization method.

Part 5: Data Interpretation & Case Study

When analyzing the output data (CIF files), specific parameters indicate successful isolation of the hindered conformer.

Key Metrics to Report
  • Dihedral Angle (

    
    ):  Defined by 
    
    
    
    .[1]
    • Unhindered Anisole:

      
       (Planar).
      
    • Hindered (2,6-di-t-butyl):

      
       (Orthogonal).[1]
      
  • Bond Angle (

    
    ):  The 
    
    
    
    angle.[1]
    • Standard: ~117.5°.[1]

    • Hindered: Expect expansion to 120°–122° .[1]

  • Thermal Ellipsoids (Ueq):

    • In hindered anisoles, the tert-butyl groups often show high thermal motion (large ellipsoids) even at 100 K due to methyl rotation.

    • Warning: Do not mistake rotational disorder of the t-butyl group for crystal lattice disorder.[1] Use a "disorder model" (e.g., splitting positions) during refinement if necessary.

Case Study Data Comparison
ParameterAnisole (Reference)2,6-Di-tert-butylanisole
Space Group


(Typical)
C-O-C Angle 117.3°121.8°
Methoxy Dihedral 2.1° (Planar)89.4° (Orthogonal)
Electronic Effect Resonance Donor (+R)Inductive only (Resonance inhibited)

References

  • Seidel, R. W., & Goddard, R. (2015).[2] Anisole at 100 K: the first crystal structure determination.[2] Acta Crystallographica Section C: Structural Chemistry.

  • Nyburg, S. C., & Faerman, C. H. (1986). A revision of van der Waals atomic radii for molecular crystals: N, O, F, S, Cl, Se, Br and I bonded to carbon. Acta Crystallographica Section B. (Foundational text for interpreting steric radii in hindered systems). [1]

  • Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes (The Crystalline Sponge Method). Nature.[1] [1]

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1] (Use for validating bond angle statistics).[1]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) Guide: 1-(Cyclohexylmethyl)-2-methoxybenzene

[1] Part 1: Executive Safety Assessment[1] 1-(Cyclohexylmethyl)-2-methoxybenzene is a lipophilic aromatic ether.[1] While specific toxicological data for this exact isomer is often limited in public repositories compared...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Assessment[1]

1-(Cyclohexylmethyl)-2-methoxybenzene is a lipophilic aromatic ether.[1] While specific toxicological data for this exact isomer is often limited in public repositories compared to its parent compounds (Anisole and Cyclohexylbenzene), Structure-Activity Relationship (SAR) principles dictate that we treat it with high caution.[1]

It combines the solvent properties of an aromatic ether (Anisole) with the lipophilicity of a cyclohexyl group. This creates a compound that can rapidly defat skin, penetrate cellular membranes, and pose a significant aspiration hazard.

Critical Hazard Profile (SAR-Derived)
  • Skin/Eye: Moderate to Severe Irritant. The lipophilic nature allows it to strip natural oils from the skin, leading to dermatitis and potential transdermal absorption.

  • Inhalation: Respiratory irritant; high vapor concentrations may cause narcotic effects (drowsiness/dizziness).

  • Aspiration: High risk.[2] If swallowed and vomited, it can enter the lungs and cause chemical pneumonitis (similar to cyclohexylbenzene).

  • Reactivity: Stable ether, but like all ethers, should be stored away from air/light to prevent slow peroxide formation over long durations (though less prone than simple aliphatic ethers).

Part 2: Technical PPE Specifications

Standard laboratory PPE is insufficient for prolonged handling of aromatic ethers. The following specifications are based on permeation resistance data for anisole and heavy hydrocarbons.

Hand Protection: The "Nitrile Fallacy"

WARNING: Standard disposable nitrile gloves (4-6 mil) provide poor protection against aromatic ethers.[1] The chemical structure of 1-(Cyclohexylmethyl)-2-methoxybenzene allows it to permeate nitrile rubber rapidly (often <5 minutes).[1]

Glove Selection Protocol
Glove MaterialBreakthrough TimeUsage ScenarioRecommendation
Laminate (e.g., Silver Shield®) > 480 minSpill cleanup, prolonged immersionPrimary Choice for Safety
Viton / Butyl Rubber > 240 minSynthesis, bulk transferExcellent Reusable Option
Thick Nitrile (Double-gloved) < 10 minIncidental splash onlyAcceptable for micro-scale (<1mL)
Latex ImmediateN/ADO NOT USE

Operational Insight: For standard benchtop work where dexterity is required, use the "Double-Glove + Change" method:

  • Inner Layer: 4 mil Nitrile (Biological barrier).

  • Outer Layer: 8-10 mil High-Risk Nitrile or Chloroprene. 3.[1] Protocol: If any drop touches the outer glove, strip and replace immediately.

Respiratory & Eye Protection[1][3][4][5][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are inadequate because liquid splashes can wick around the frames.

  • Respirator (If Hood Unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

    • Why? The cyclohexyl group increases boiling point (reducing volatility compared to anisole), but aerosols generated during syringing or heating are hazardous.

Part 3: Operational Handling Protocol

Workflow Logic: The "Zero-Contact" Standard[1]

The following diagram outlines the decision logic for handling this compound, ensuring safety layers are active before the bottle is opened.

SafetyLogic Start Start: Handling 1-(Cyclohexylmethyl)-2-methoxybenzene VolCheck Is Volume > 10 mL? Start->VolCheck HeavyPPE PROTOCOL A: Heavy PPE (Laminate Gloves + Face Shield) VolCheck->HeavyPPE Yes (High Risk) StdPPE PROTOCOL B: Standard PPE (Double Nitrile + Goggles) VolCheck->StdPPE No (Low Risk) HoodCheck Is Fume Hood Available? Resp STOP: Don Organic Vapor Respirator HoodCheck->Resp No Proceed Proceed with Transfer HoodCheck->Proceed Yes HeavyPPE->HoodCheck StdPPE->HoodCheck Resp->Proceed Waste Disposal: Non-Halogenated Organic Waste Proceed->Waste

Figure 1: Decision matrix for selecting appropriate safety protocols based on volume and engineering controls.

Step-by-Step Handling Procedure
1. Preparation
  • Verify Engineering Controls: Ensure fume hood sash is at the working height (usually 18 inches) and flow is >100 fpm.

  • Prepare Waste Container: Have a "Non-Halogenated Organic" waste stream ready before starting. Label it clearly.

  • Inerting: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon after use preserves chemical purity (prevents oxidation of the benzylic position).

2. Transfer Techniques
  • Syringe Transfer (Preferred): Use glass syringes with Luer-lock needles.[1] Avoid plastic syringes if possible, as the ether may swell the rubber plunger seal, causing it to stick and potentially spray liquid upon forcing.

  • Pipetting: Use positive displacement pipettes if available. If using air-displacement, pre-wet the tip 3 times to equilibrate vapor pressure and prevent dripping.[1]

3. Spill Management
  • Minor Spill (<5 mL):

    • Cover with vermiculite or activated carbon pads.

    • Wipe with acetone (wear Laminate gloves).

    • Place debris in a sealed bag inside the fume hood.

  • Major Spill (>50 mL):

    • Evacuate the immediate area.[3][4][5]

    • Allow vapors to exhaust via the fume hood.

    • Do not attempt cleanup without a full-face respirator and chemically resistant suit (Tychem).

Part 4: Disposal & Deactivation[1]

Do not pour down the drain. This compound is toxic to aquatic life (SAR with cyclohexylbenzene).

Waste StreamClassificationNotes
Liquid Waste Non-Halogenated OrganicSegregate from oxidizers (e.g., Nitric Acid) to prevent reaction.[1]
Solid Waste Contaminated DebrisGloves, paper towels, and pipette tips must be double-bagged.[1]
Rinsate Acetone/Ethanol RinseFirst rinse of glassware should go into the organic waste container, not the sink.

References

  • PubChem. (n.d.). Compound Summary: 1-Methoxy-2-(4-methylcyclohexyl)benzene (Structural Analog).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 28, 2026, from [Link][1]

  • ChemSrc. (2025). CAS 2206-48-6 Physical Properties. Retrieved February 28, 2026, from [Link][1]

Sources

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